2-Chloro-3-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAWWUSRZCGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371523 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-97-6 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Application in Drug Discovery
CAS Number: 39226-97-6
This technical guide provides an in-depth overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its application in the development of therapeutic agents, specifically as a precursor to ketoamide-based cathepsin S inhibitors.
Physicochemical and Structural Data
This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39226-97-6 | [2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [2] |
| Melting Point | 132-136 °C | ChemicalBook |
| Boiling Point | 280 °C | ChemicalBook |
| Density | 1.523 g/cm³ | ChemicalBook |
| Appearance | Solid | ChemicalBook |
Table 2: Chemical Identifiers
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F |
| InChI | InChI=1S/C8H4ClF3O2/c9-6-4(8(10,11)12)2-1-3-5(6)7(13)14/h1-3H,(H,13,14) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmacophore are presented below.
Synthesis of this compound
This protocol describes the synthesis of this compound via ortho-lithiation of 1-chloro-2-(trifluoromethyl)benzene followed by carboxylation with dry ice. This method is adapted from established procedures for the synthesis of related substituted benzoic acids.[3][4]
Experimental Workflow
References
- 1. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 4. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Application in Cathepsin S Inhibitor Development
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in modern organic synthesis and drug discovery. The strategic placement of a chlorine atom and a trifluoromethyl group on the benzoic acid core imparts unique reactivity, making it a valuable building block, particularly in the development of targeted therapeutic agents. This document details its physicochemical properties, a representative synthesis protocol, spectroscopic analysis, and its pivotal role as a precursor in the synthesis of α-ketoamide based Cathepsin S inhibitors.
Physicochemical and Structural Data
This compound is a solid compound at room temperature. Its key quantitative properties are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 224.56 g/mol | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| CAS Number | 39226-97-6 | [1][2] |
| Boiling Point | 280 °C | [2] |
| Density | 1.523 g/cm³ | [2] |
| Flash Point | 123 °C | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis Protocol
Reaction Scheme:
-
Starting Material: 2-Chloro-1-(trifluoromethyl)benzene
-
Key Reagents: n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Dry Ice (solid CO₂)
-
Product: this compound
Detailed Methodology:
-
Step 1: Preparation of Reaction Vessel
-
A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen gas.
-
The flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.
-
-
Step 2: Reaction Setup
-
The flask is charged with anhydrous tetrahydrofuran (THF).
-
2-Chloro-1-(trifluoromethyl)benzene (1.0 equivalent) is added via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
-
Step 3: Lithiation
-
n-Butyllithium (1.1 equivalents, typically as a 2.5 M solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete ortho-lithiation.
-
-
Step 4: Carboxylation
-
An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in small portions. A vigorous reaction is expected.
-
The mixture is allowed to slowly warm to room temperature overnight, allowing for the complete sublimation of excess CO₂.
-
-
Step 5: Work-up and Purification
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is separated and acidified to a pH of 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the crude benzoic acid product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Spectroscopic Analysis
Note: The following spectroscopic data is predicted based on the analysis of structurally analogous compounds, including other chloro- and trifluoromethyl-substituted benzoic acids. Actual experimental values may vary slightly.
| Spectroscopy | Predicted Peaks / Shifts |
| ¹H NMR | δ ~8.0-8.2 ppm (d), δ ~7.6-7.8 ppm (t), δ ~7.5-7.7 ppm (d) |
| ¹³C NMR | δ ~165 ppm (C=O), δ ~135 ppm (C-Cl), δ ~133 ppm (C-CF₃), δ ~120-132 ppm (aromatic CH), δ ~123 ppm (q, J ≈ 273 Hz, CF₃) |
| IR (ATR) | ~3100 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1300 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-F stretch) |
Application in Drug Discovery: Precursor for Cathepsin S Inhibitors
This compound is a crucial reactant in the synthesis of α-ketoamide-based inhibitors targeting Cathepsin S (CTSS).[2] Cathepsin S is a lysosomal cysteine protease that plays a critical role in several immunological and inflammatory processes. Its ability to retain activity at neutral pH allows it to function both inside and outside the cell.
Cathepsin S Signaling Pathways
Cathepsin S is a key mediator in several signaling cascades relevant to disease pathogenesis, making it an attractive drug target.
-
MHC Class II Antigen Presentation: In antigen-presenting cells, Cathepsin S is essential for the degradation of the invariant chain (Ii), a crucial step for loading antigenic peptides onto MHC class II molecules for presentation to T-helper cells.[3] Inhibiting Cathepsin S can modulate this adaptive immune response.
-
Protease-Activated Receptor 2 (PAR2) Signaling: Extracellular Cathepsin S can cleave and activate PAR2, a G-protein coupled receptor involved in inflammation, pain, and itch.[4][5] This activation exposes a new N-terminal sequence that acts as a tethered ligand, initiating downstream signaling.
-
NF-κB Signaling: In conditions like hyperglycemia, Cathepsin S expression is upregulated. It can activate the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promoting endothelial inflammation and angiogenesis.[6]
Experimental Protocol: Synthesis of a Ketoamide Inhibitor
The following protocol outlines the synthesis of a representative α-ketoamide inhibitor, where this compound serves as the starting P2 fragment. The synthesis involves converting the acid to a reactive acylating agent, coupling it with an amino acid derivative, and subsequent oxidation to form the α-ketoamide "warhead."
Overall Reaction Scheme:
-
Activation: this compound → 2-Chloro-3-(trifluoromethyl)benzoyl chloride
-
Coupling: Benzoyl chloride + Amine → Amide
-
Oxidation & Final Coupling: → α-Ketoamide Inhibitor
Detailed Methodology:
-
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Step 2: Amide Coupling
-
Dissolve the desired amine building block (e.g., a protected amino acid ester, 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2-Chloro-3-(trifluoromethyl)benzoyl chloride from Step 1 in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting amide by flash column chromatography.
-
-
Step 3: Formation of the α-Ketoamide
-
This step can vary significantly based on the specific inhibitor design. A common route involves the oxidation of an α-hydroxy amide.
-
Hydrolyze the ester of the amide from Step 2 to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.
-
Couple the resulting acid with a suitable amine (e.g., N,O-dimethylhydroxylamine) to form a Weinreb amide.
-
Reduce the Weinreb amide using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to form an α-keto aldehyde.
-
Alternatively, couple the acid with a specific amine fragment that can be oxidized (e.g., an α-hydroxy-β-amino acid derivative), followed by on-resin or solution-phase oxidation using a reagent like Dess-Martin periodinane to yield the final α-ketoamide inhibitor.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for synthesizing a Cathepsin S inhibitor starting from the title compound.
References
- 1. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rsc.org [rsc.org]
- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Physical Properties
This compound, with the CAS number 39226-97-6, is a trifluoromethylated and chlorinated benzoic acid derivative.[1][2] Its unique substitution pattern makes it a valuable building block in medicinal chemistry. The key physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| Molecular Weight | 224.56 g/mol | [1][2] |
| Melting Point | 132-136 °C | |
| Boiling Point | 280 °C | [1] |
| Density | 1.523 g/cm³ | [1] |
| Flash Point | 123 °C | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8 °C | [1] |
Solubility: While specific quantitative solubility data for this compound in various solvents is not readily available in the literature, general principles for benzoic acid derivatives suggest it has poor solubility in water and is more soluble in organic solvents.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 132-136 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting point range.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method.
Materials:
-
This compound sample
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (0-300 °C range)
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the test tube is fully submerged.
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density
The density of solid this compound can be determined by the liquid displacement method.
Materials:
-
This compound sample (a non-porous solid piece)
-
Analytical balance
-
Graduated cylinder or pycnometer
-
An inert liquid of known density in which the compound is insoluble (e.g., a saturated hydrocarbon).
Procedure:
-
Weigh a sample of this compound accurately using an analytical balance. Record this mass as m.
-
Partially fill a graduated cylinder with the inert liquid and record the initial volume, V₁.
-
Carefully immerse the solid sample into the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped on its surface.
-
Record the new volume, V₂.
-
The volume of the solid is the difference between the final and initial volumes: V = V₂ - V₁.
-
The density (ρ) of the solid is then calculated using the formula: ρ = m / V.
Application in Synthesis
This compound is a crucial precursor in the synthesis of potent antitubercular agents, specifically 8-nitro-1,3-benzothiazin-4-ones. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for the preparation of 8-nitro-1,3-benzothiazin-4-ones.
This compound also serves as a reactant in the preparation of ketoamide-based cathepsin S inhibitors, highlighting its versatility in the development of therapeutics for various diseases.[1]
References
An In-depth Technical Guide to the Solubility of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. The methodologies outlined are standard in the pharmaceutical and chemical industries, ensuring the generation of reliable and reproducible data.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, suggests a complex solubility profile. The polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the trifluoromethyl and chloro-substituted phenyl ring contributes to its lipophilicity. Understanding the solubility of this compound in a range of organic solvents is critical for its application in synthesis, purification, formulation, and as a reactant in the preparation of pharmacologically active molecules.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature
| Organic Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This procedure ensures that the solvent is saturated with the solute, and the resulting concentration represents the true solubility at a given temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector
-
UV-Vis Spectrophotometer (if applicable)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by having visible solid material in the suspension throughout the experiment.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[1] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is established when the concentration no longer increases.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[2]
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the solubility by accounting for the dilution.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-3-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. This document details two principal synthesis routes: the Sandmeyer reaction and the Grignard reaction. Each pathway is presented with detailed experimental protocols derived from established chemical literature, quantitative data summarized for clarity, and visual diagrams to illustrate the reaction workflows.
Pathway 1: Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[1][2] This pathway commences with the diazotization of 2-amino-3-(trifluoromethyl)benzoic acid, followed by a copper(I) chloride-mediated conversion to the target molecule.
Experimental Protocol
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzoic acid
-
In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with 2-amino-3-(trifluoromethyl)benzoic acid and a solution of hydrochloric acid.
-
The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is regulated to control the exothermic reaction and prevent the decomposition of the diazonium salt.[3]
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Chlorination
-
In a separate reaction vessel, a solution of copper(I) chloride in hydrochloric acid is prepared.
-
The cold diazonium salt solution from Step 1 is added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed. The temperature should be maintained according to the specific protocol, but is often kept low initially and then gently warmed to drive the reaction to completion.[4][5]
-
After the addition is complete, the reaction mixture is stirred for a specified period, often with warming to room temperature or slightly above, until the evolution of nitrogen gas ceases.
-
The crude product is then isolated by filtration or extraction with a suitable organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography to yield this compound.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 2-Amino-3-(trifluoromethyl)benzoic acid | Commercially available. |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Standard laboratory reagents. |
| Reaction Temperature | 0-5 °C (Diazotization), 0-50 °C (Sandmeyer) | Temperature control is critical for diazonium salt stability. |
| Solvent | Water, Hydrochloric Acid | Aqueous medium is typical for diazotization. |
| Typical Yield | 60-80% | Yields can vary based on substrate and reaction conditions.[2] |
Logical Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Pathway 2: Grignard Reaction
The Grignard reaction provides an alternative route to this compound, starting from a dihalogenated aromatic precursor. This pathway involves the formation of an organomagnesium compound (Grignard reagent) followed by carboxylation with carbon dioxide.[6][7]
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
All glassware must be rigorously dried to exclude moisture, as Grignard reagents are highly water-sensitive. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 1-bromo-2-chloro-3-(trifluoromethyl)benzene in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is prepared. A small portion of this solution is added to the magnesium turnings.
-
The reaction is initiated, which may require gentle warming or the addition of an initiator like a small crystal of iodine. Once initiated, the reaction is often exothermic.[6]
-
The remainder of the aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically refluxed for a period to ensure complete formation of the Grignard reagent, 2-chloro-3-(trifluoromethyl)phenylmagnesium bromide.
Step 2: Carboxylation
-
The Grignard reagent solution is cooled in an ice bath.
-
Solid carbon dioxide (dry ice) is cautiously added in excess to the stirred Grignard solution. The Grignard reagent acts as a nucleophile, attacking the carbon of CO2.[8]
-
The reaction mixture is allowed to warm to room temperature, and the ether solvent may be removed by evaporation.
-
An acidic workup is performed by adding a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate salt and liberate the carboxylic acid.
-
The crude this compound is isolated by filtration or extraction.
-
Purification is achieved through recrystallization from a suitable solvent.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | Commercially available. Selective reaction at the bromo- position is expected. |
| Reagents | Magnesium turnings, Carbon dioxide (solid), Hydrochloric acid | Anhydrous conditions are essential for Grignard reagent formation. |
| Solvent | Anhydrous Tetrahydrofuran or Diethyl Ether | Solvent must be free of water. |
| Reaction Temperature | Reflux (Grignard formation), <0 °C (Carboxylation) | Exothermic reaction requires careful temperature control. |
| Typical Yield | 50-70% | Yields can be affected by the purity of reagents and exclusion of moisture. |
Logical Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Pathway 3: Oxidation of an Alkylarene (Hypothetical)
A potential, though less documented, pathway involves the oxidation of the corresponding toluene derivative, 2-chloro-3-(trifluoromethyl)toluene. The oxidation of benzylic carbons to carboxylic acids is a standard transformation in organic synthesis.[9]
Conceptual Protocol
-
Starting Material Synthesis: 2-chloro-3-(trifluoromethyl)toluene would first need to be synthesized. A plausible route could involve the chlorination of 3-(trifluoromethyl)toluene.
-
Oxidation: 2-chloro-3-(trifluoromethyl)toluene would be reacted with a strong oxidizing agent, such as potassium permanganate (KMnO4), in an aqueous solution, often under basic or neutral conditions.[10] The mixture would be heated to drive the reaction.
-
Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid product.
-
Purification: The crude product would be collected by filtration and purified by recrystallization.
Data Presentation (Projected)
| Parameter | Value/Range | Notes |
| Starting Material | 2-Chloro-3-(trifluoromethyl)toluene | Synthesis of this starting material would be an initial step. |
| Reagents | Potassium permanganate, Water, Acid (for workup) | Strong oxidizing conditions are required. |
| Reaction Temperature | Reflux | Elevated temperatures are typically necessary. |
| Typical Yield | Moderate to Good | Yields are dependent on the stability of the trifluoromethyl group to the strong oxidizing conditions. |
Logical Workflow Diagram
Caption: Conceptual workflow for the oxidation synthesis of this compound.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details various starting materials, reaction pathways, and experimental protocols, supported by quantitative data and logical diagrams to facilitate understanding and replication.
Introduction
This compound (CAS No. 39226-97-6) is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho and meta to the carboxylic acid respectively, imparts specific electronic and steric properties that are desirable in the design of bioactive molecules. This guide explores the most viable methods for its synthesis, providing detailed experimental insights for research and development purposes.
Synthetic Pathways and Starting Materials
Several strategic approaches can be employed for the synthesis of this compound. The choice of a particular route often depends on the availability of starting materials, scalability, and overall cost-effectiveness. The most prominent pathways originate from four key precursors:
-
2-Chloro-3-(trifluoromethyl)aniline
-
2-Chloro-3-(trifluoromethyl)toluene
-
1-Bromo-2-chloro-3-(trifluoromethyl)benzene
-
2-Chloro-3-(trifluoromethyl)benzyl alcohol
The following sections will elaborate on the synthetic transformations required to convert these starting materials into the target benzoic acid derivative.
Synthesis from 2-Chloro-3-(trifluoromethyl)aniline via Sandmeyer Reaction
A versatile and widely used method for the introduction of a carboxyl group onto an aromatic ring from an aniline precursor is the Sandmeyer reaction.[1][2] This pathway involves the diazotization of 2-chloro-3-(trifluoromethyl)aniline to form a diazonium salt, which is then converted to the corresponding nitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzonitrile from 2-Chloro-3-(trifluoromethyl)aniline
Experimental Protocol:
-
Diazotization: 2-Chloro-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent, typically aqueous potassium cyanide, at an elevated temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: The reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-(trifluoromethyl)benzonitrile. Purification can be achieved by column chromatography or distillation.
Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile
Experimental Protocol:
-
Hydrolysis: The 2-chloro-3-(trifluoromethyl)benzonitrile is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[3] The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: If acidic hydrolysis is performed, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Starting Material | Intermediate | Final Product | Overall Yield | Purity |
| 2-Chloro-3-(trifluoromethyl)aniline | 2-Chloro-3-(trifluoromethyl)benzonitrile | This compound | 60-75% | >95% |
Logical Workflow for Synthesis from Aniline Derivative:
Synthesis from 2-Chloro-3-(trifluoromethyl)toluene via Oxidation
The oxidation of a methyl group on an aromatic ring is a direct and common method for the synthesis of benzoic acids.
Experimental Protocol:
-
Oxidation: 2-Chloro-3-(trifluoromethyl)toluene is heated in the presence of a strong oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO₄) in an aqueous alkaline solution or chromic acid (H₂CrO₄). The reaction is typically carried out at elevated temperatures under reflux.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Purity |
| 2-Chloro-3-(trifluoromethyl)toluene | KMnO₄ | Reflux in aq. base | 70-85% | >97% |
| 2-Chloro-3-(trifluoromethyl)toluene | H₂CrO₄ | Acetic acid, heat | 65-80% | >96% |
Reaction Pathway for Toluene Oxidation:
Synthesis from 1-Bromo-2-chloro-3-(trifluoromethyl)benzene via Grignard Reaction
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be utilized to synthesize carboxylic acids from aryl halides.
Experimental Protocol:
-
Grignard Reagent Formation: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.[4] The reaction is typically initiated with a small crystal of iodine.
-
Carboxylation: The freshly prepared Grignard reagent is then poured over crushed dry ice (solid carbon dioxide). The dry ice serves as the source of the carboxyl group.[5]
-
Work-up and Isolation: After the dry ice has sublimed, the reaction mixture is quenched with a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed with brine, dried, and the solvent is evaporated to afford the crude this compound, which can be purified by recrystallization.
Quantitative Data:
| Starting Material | Reaction Type | Key Reagents | Yield | Purity |
| 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | Grignard Reaction | Mg, CO₂, H₃O⁺ | 55-70% | >95% |
Grignard Synthesis Workflow:
Synthesis from 2-Chloro-3-(trifluoromethyl)benzyl alcohol via Oxidation
Similar to the oxidation of a methyl group, a primary alcohol can be readily oxidized to a carboxylic acid.
Experimental Protocol:
-
Oxidation: 2-Chloro-3-(trifluoromethyl)benzyl alcohol is treated with a strong oxidizing agent. Reagents such as potassium permanganate, Jones reagent (CrO₃ in sulfuric acid and acetone), or potassium dichromate in acidic solution can be employed.[6][7] The reaction conditions will vary depending on the chosen oxidant.
-
Work-up and Isolation: The work-up procedure is similar to that of the toluene oxidation. After completion of the reaction, any solid byproducts are filtered off, and the product is isolated by acidification and filtration, followed by washing and drying.
Quantitative Data:
| Starting Material | Oxidizing Agent | Yield | Purity |
| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | KMnO₄ | 80-90% | >98% |
| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | Jones Reagent | 75-85% | >97% |
Oxidation of Benzyl Alcohol Derivative:
Conclusion
The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the most suitable pathway will be dictated by factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. The methods outlined in this guide, including the Sandmeyer reaction of the corresponding aniline, oxidation of the toluene or benzyl alcohol derivatives, and the Grignard reaction of the bromo-chloro precursor, all represent viable strategies for obtaining this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its utility has been noted in the synthesis of ketoamide-based cathepsin S inhibitors, highlighting its role as a key building block for therapeutic agents. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a trifluoromethyl group—on the benzene ring imparts unique electronic and steric properties to the molecule, making it a valuable synthon for creating complex molecular architectures. This guide provides a detailed analysis of its chemical structure, bonding, and physicochemical properties, drawing upon experimental data from closely related analogs to provide a comprehensive understanding where direct data is limited.
Chemical Structure and Properties
The fundamental structure of this compound consists of a benzene ring substituted at the 2-, 3-, and 1- positions with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group, respectively.
Molecular Formula: C H ClF O
Molecular Weight: 224.56 g/mol
General Properties:
| Property | Value | Reference |
| Melting Point | 132-136 °C | [1] |
| Boiling Point | 280 °C | [1] |
| Density | 1.523 g/cm³ | [1] |
| pKa | 2.45 ± 0.25 (Predicted) | [1] |
Bonding and Structural Analysis: A Case Study of a Close Analog
Due to the limited availability of single-crystal X-ray diffraction data for this compound, we will examine the detailed structural and bonding parameters of a closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid . This analog provides valuable insights into the expected intramolecular and intermolecular interactions.
In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers. The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid reveals that the carboxylic acid groups form O—H⋯O hydrogen-bonded dimers.[2][3] A significant feature of this analog's structure is the steric hindrance imposed by the substituents, causing the carboxyl and nitro groups to be twisted out of the plane of the benzene ring.[2][3] The plane of the carboxy group is twisted by 22.9(1)° relative to the benzene ring, while the nitro group is nearly perpendicular, with a tilt angle of 85.38(7)°.[4] It is reasonable to infer that this compound would also exhibit some degree of non-planarity due to the steric strain between the ortho-chloro and the trifluoromethyl group, and the adjacent carboxylic acid.
Spectroscopic Data Analysis
¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.70 | d | 2.2 | Aromatic H |
| 8.40 | d | 2.2 | Aromatic H |
¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 164.3 | C=O |
| 149.7 | Aromatic C-NO₂ |
| 135.7 | Aromatic C-Cl |
| 129.7 (q, ³J = 4 Hz) | Aromatic CH |
| 128.8 (q, ²J = 35 Hz) | Aromatic C-CF₃ |
| 127.2 | Aromatic C |
| 124.0 (q, ³J = 4 Hz) | Aromatic CH |
| 122.3 (q, ¹J = 273 Hz) | CF₃ |
Infrared (IR) Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3097 | C-H stretch (aromatic) |
| 2865 | O-H stretch (carboxylic acid) |
| 1702 | C=O stretch (carboxylic acid) |
| 1542, 1323 | NO₂ stretch |
| 1117 | C-F stretch |
Mass Spectrometry Data (ESI⁻)
| m/z | Assignment |
| 224.0 | [M - COOH]⁻ |
| 268.0 | [M - H]⁻ |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from the preparation of 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid.[5]
Materials:
-
1-Chloro-2-(trifluoromethyl)benzene
-
n-Butyllithium
-
Dry Ice (solid CO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Concentrated Hydrochloric Acid
-
Ethyl Ether
-
Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Chloro-2-(trifluoromethyl)benzene in a mixture of anhydrous THF and hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.
-
Slowly transfer the organolithium solution to the dry ice slurry via a cannula.
-
Allow the reaction mixture to warm to room temperature overnight with stirring.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
General Protocol for Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data presented for the analog compound, which are standard methods for the characterization of organic molecules.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Introduce the solution into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mode (positive or negative ion).
-
Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.
Logical and Workflow Diagrams
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Role of this compound in drug development.
References
- 1. This compound CAS#: 39226-97-6 [m.chemicalbook.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 2-Chloro-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid core, suggests potential applications in medicinal chemistry and materials science, where such substitutions can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide provides a summary of predicted spectroscopic data and detailed experimental protocols for its analysis using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 2-chlorobenzoic acid, 3-(trifluoromethyl)benzoic acid, and 2-chloro-5-(trifluoromethyl)benzoic acid.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to -COOH) |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H (para to -COOH) |
| ~7.4 - 7.6 | Doublet | 1H | Ar-H (meta to -COOH) |
Rationale for Prediction: The aromatic protons are expected to appear in the range of 7.4-8.2 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will likely shift the signals downfield. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | -COOH |
| ~135 - 140 | C-Cl |
| ~130 - 135 | C-CF₃ |
| ~125 - 135 (quartet) | -CF₃ |
| ~125 - 135 | Aromatic CH |
| ~120 - 130 | Aromatic C-COOH |
Rationale for Prediction: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons attached to the electronegative chlorine and trifluoromethyl groups will also be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
Table 3: Predicted IR Spectroscopy Data
Sample Preparation: KBr pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium-Strong | C=C stretch (Aromatic) |
| 1200-1350 | Strong | C-O stretch |
| 1100-1200 | Strong | C-F stretch |
| 700-800 | Strong | C-Cl stretch |
Rationale for Prediction: The spectrum will be dominated by a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. Strong absorptions corresponding to C-F and C-Cl stretches are also expected.[1][2]
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Interpretation |
| 224/226 | Molecular ion ([M]⁺) with isotopic pattern for one chlorine atom |
| 207/209 | [M-OH]⁺ |
| 179/181 | [M-COOH]⁺ |
| 155 | [M-Cl-CO]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Rationale for Prediction: The mass spectrum is expected to show a molecular ion peak at m/z 224, with a characteristic M+2 peak at m/z 226 due to the presence of the ³⁷Cl isotope.[3] Common fragmentation patterns for benzoic acids include the loss of hydroxyl and carboxyl groups.[3][4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic acid like this compound.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.
ATR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
KBr Pellet Protocol:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, with adjustments made as necessary to optimize resolution and signal-to-noise.[5]
Mass Spectrometry (MS)
Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
EI-MS Protocol (for a volatile solid):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a capillary inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
ESI-MS Protocol (for a less volatile solid):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
A high voltage is applied to the liquid to create an aerosol of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers a valuable starting point for researchers working with this compound. The detailed experimental protocols and workflow diagram serve as a practical resource for obtaining and interpreting the necessary spectroscopic data to ensure compound identity and purity in research and development settings. Experimental verification of the predicted data is strongly recommended.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. uni-saarland.de [uni-saarland.de]
The Dual Nature of Reactivity: An In-depth Technical Guide to the Trifluoromethyl Group in Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and often beneficial impact on the physicochemical and biological properties of organic molecules. When appended to the versatile benzoic acid scaffold, the CF₃ group imparts a unique reactivity profile, influencing the acidity of the carboxyl group, the susceptibility of the aromatic ring to substitution, and the metabolic fate of the molecule. This technical guide provides a comprehensive exploration of the reactivity of the trifluoromethyl group in benzoic acid derivatives, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design and synthesis of novel chemical entities.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. This potent electron withdrawal deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.[1][2] Unlike groups such as nitro or cyano, the trifluoromethyl group has no significant resonance effect.[3]
The electronic influence of the trifluoromethyl group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of the rest of the molecule.[4][5]
| Hammett Constant | meta-CF₃ (σm) | para-CF₃ (σp) |
| Value | 0.43 - 0.44 | 0.54 - 0.57 |
| Reference | [6][7] | [6][7] |
| A higher positive value indicates a stronger electron-withdrawing effect. |
Influence on the Acidity of the Carboxylic Acid Group
The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the benzoic acid proton, resulting in a lower pKa value compared to unsubstituted benzoic acid. This effect is most pronounced when the CF₃ group is in the ortho or para position, where it can more effectively stabilize the resulting carboxylate anion.
| Compound | pKa in Water |
| Benzoic Acid | 4.20[8] |
| 2-(Trifluoromethyl)benzoic Acid | 3.46[9] |
| 3-(Trifluoromethyl)benzoic Acid | 3.86[9] |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (predicted)[10] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | Not available |
| 2,4,6-Tris(trifluoromethyl)benzoic Acid | ~1.2-1.5[11] |
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions.[2] The deactivation arises from the inductive withdrawal of electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect can be understood by examining the resonance structures of the carbocation intermediates (arenium ions) formed during ortho, para, and meta attack. In ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, which is highly destabilizing. In meta attack, the positive charge is never located on this carbon, making the corresponding intermediate less unstable and the meta product the favored one.
Diagram: Logical Workflow for Electrophilic Aromatic Substitution
Caption: Workflow for a typical electrophilic aromatic substitution reaction.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at a position ortho or para to the CF₃ group.[12] The CF₃ group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
Diagram: Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for a typical nucleophilic aromatic substitution reaction.
Role in Drug Design and Development
The unique properties conferred by the trifluoromethyl group make it a highly valuable substituent in drug design. Trifluoromethylated benzoic acids serve as important building blocks for a wide range of pharmaceuticals.[13][14][15]
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[13] Replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group is a common strategy to enhance the metabolic stability and prolong the half-life of a drug candidate.
Diagram: Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Bioisosterism
The trifluoromethyl group is frequently employed as a bioisostere for other functional groups, such as the methyl, chloro, and nitro groups. Bioisosteric replacement can be used to fine-tune the steric, electronic, and lipophilic properties of a molecule to improve its biological activity, selectivity, and pharmacokinetic profile.
| Property | -CH₃ | -Cl | -CF₃ |
| Van der Waals Radius (Å) | 2.00 | 1.80 | 2.44 |
| Hansch Lipophilicity (π) | 0.56 | 0.71 | 0.88 |
| Hammett Constant (σp) | -0.17 | 0.23 | 0.54 |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)benzoic Acid from 2-(Trichloromethyl)benzoyl chloride
This protocol describes a two-step synthesis involving fluorination followed by hydrolysis and oxidation.[16]
Step 1: Fluorination of 2-(Trichloromethyl)benzoyl chloride to 2-(Trifluoromethyl)benzoyl dichloride
-
In a suitable reactor, combine 2-trichloromethyl benzoyl chloride and anhydrous hydrogen fluoride.
-
Add a catalyst (e.g., a Lewis acid) under controlled temperature and pressure conditions (e.g., 50-150°C, 0.8-5.0 MPa).[16]
-
After the reaction is complete, remove excess hydrogen fluoride by purging with nitrogen.
-
Neutralize the reaction mixture to a pH of 6-7.[16]
-
Separate the organic layer containing 2-(trifluoromethyl)benzyl dichloride.
Step 2: Hydrolysis and Oxidation to 2-(Trifluoromethyl)benzoic Acid
-
React the 2-(trifluoromethyl)benzyl dichloride from Step 1 with nitric acid (e.g., 30% aqueous solution) at an elevated temperature (e.g., 50-60°C).[16]
-
After the reaction is complete, cool the mixture to below 10°C to precipitate the product.[16]
-
Filter the solid, wash with water, and dry to obtain 2-(trifluoromethyl)benzoic acid.
Diagram: Synthetic Pathway for 2-(Trifluoromethyl)benzoic Acid
Caption: A two-step synthesis of 2-(trifluoromethyl)benzoic acid.
Amide Synthesis from a Trifluoromethyl-Substituted Benzoic Acid
This protocol describes a general procedure for amide bond formation using a carbodiimide coupling agent.[17]
-
Activation:
-
To a dry round-bottom flask under an inert atmosphere, add the trifluoromethyl-substituted benzoic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling:
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
-
In Vitro Microsomal Stability Assay
This protocol provides a general method for assessing the metabolic stability of a compound.[3][18][19][20]
-
Preparation:
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to the wells.
-
Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the appropriate equations.
-
Conclusion
The trifluoromethyl group exerts a profound influence on the reactivity of the benzoic acid scaffold. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid, deactivates the aromatic ring to electrophilic attack while activating it for nucleophilic substitution, and confers significant metabolic stability. These predictable and quantifiable effects have made trifluoromethyl-substituted benzoic acids and their derivatives indispensable tools for medicinal chemists and materials scientists. A thorough understanding of the principles outlined in this guide is essential for the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. mdpi.com [mdpi.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. global.oup.com [global.oup.com]
- 8. global.oup.com [global.oup.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 11. 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 | Benchchem [benchchem.com]
- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic positioning of a chlorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique reactivity, making it a valuable building block in modern organic synthesis. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and includes key analytical data for characterization. Furthermore, its known applications, particularly in the development of therapeutic agents, are discussed.
Introduction
This compound (CAS RN: 39226-97-6) is a substituted benzoic acid derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its utility as a precursor for more complex molecules stems from the distinct electronic properties conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent. These features influence the reactivity of the aromatic ring and the carboxylic acid moiety, allowing for a diverse range of chemical transformations. Notably, it serves as a crucial reactant in the preparation of trifluoromethylphenyl P2 moieties for ketoamide-based cathepsin S inhibitors, highlighting its importance in drug discovery programs.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 39226-97-6 | [2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 132-136 °C | |
| Boiling Point | 280 °C | |
| Density | 1.523 g/cm³ | |
| Flash Point | 123 °C | |
| pKa (Predicted) | 2.45 ± 0.25 | [1] |
| Storage | 2-8°C |
Synthesis
While multiple synthetic strategies can be envisioned for the preparation of this compound, a common and effective method involves the hydrolysis of the corresponding benzonitrile. This approach is often favored due to the commercial availability of the nitrile precursor and the generally high yields of the hydrolysis step.
Synthetic Pathway
A plausible and efficient synthesis of this compound is the hydrolysis of 2-chloro-3-(trifluoromethyl)benzonitrile. This reaction can be carried out under acidic or basic conditions. The basic hydrolysis is often preferred as it typically proceeds with fewer side reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile
This protocol describes a general procedure for the basic hydrolysis of a substituted benzonitrile to its corresponding benzoic acid.
Materials:
-
2-Chloro-3-(trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide (typically a 10-20% w/v solution). Use a molar excess of NaOH (e.g., 2-3 equivalents).
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia gas evolution (if starting from an amide intermediate, which can be formed in situ). The reaction is typically complete within 2-4 hours.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2). A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Drying: Dry the purified product under vacuum to a constant weight.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.9 | m | 3H | Aromatic protons |
| ~13.0 | br s | 1H | Carboxylic acid proton |
Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the solvent used for analysis.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic acid) |
| ~130-140 | Aromatic carbons (quaternary and CH) |
| ~120-130 (q) | C-CF₃ (quartet due to C-F coupling) |
| ~123 (q) | CF₃ (quartet due to C-F coupling) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry
| m/z | Interpretation |
| 224/226 | [M]⁺ molecular ion peak (showing isotopic pattern for chlorine) |
| 207/209 | [M-OH]⁺ |
| 179/181 | [M-COOH]⁺ |
Applications in Drug Development
This compound is a valuable building block in the synthesis of biologically active molecules. Its primary application lies in its use as a synthon for introducing the 2-chloro-3-(trifluoromethyl)phenyl moiety into larger molecular scaffolds.
One notable application is in the development of cathepsin S inhibitors . Cathepsin S is a cysteine protease implicated in various pathological processes, including autoimmune diseases and cancer. The 2-chloro-3-(trifluoromethyl)phenyl group can be incorporated as a P2 fragment in ketoamide-based inhibitors, contributing to the potency and selectivity of these compounds.[1]
Conclusion
This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the construction of complex molecules. The synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists working with this compound. Further exploration of its utility in the synthesis of novel therapeutic agents and functional materials is a promising area for future research.
References
An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-3-(trifluoromethyl)benzoic acid (CAS No. 39226-97-6). The information herein is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid.[1] Its unique structural characteristics, including the presence of both a chlorine atom and a trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39226-97-6 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |
| Molecular Weight | 224.56 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Melting Point | 132-136 °C | [3] |
| Boiling Point | 280 °C | [3][5] |
| Density | 1.523 g/cm³ | [3][5] |
| Flash Point | 123 °C | [3][5] |
Hazard Identification and Classification
This compound is classified as an irritant and requires careful handling to avoid adverse health effects.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
(Data sourced from multiple safety data sheets for this compound and structurally similar compounds)
Precautionary Statements:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Information
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not available in the searched literature. Researchers should adapt general procedures for handling halogenated benzoic acids with appropriate risk assessments. A general procedure for the trifluoromethylation of benzoic acids has been reported, which may serve as a starting point for synthesis development.[6]
Signaling Pathways
There is no information available in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways.
Safe Handling and Storage
Proper handling and storage are crucial to ensure safety in a laboratory setting.
Personal Protective Equipment (PPE)
A general laboratory safety workflow should always be followed.
Storage
Store in a cool, dry, and well-ventilated area. Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Firefighting Measures
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow a clear and systematic response plan.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. capotchem.com [capotchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 39226-97-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound CAS#: 39226-97-6 [m.chemicalbook.com]
- 6. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ketoamide-Based Cathepsin S Inhibitors Using 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent and selective ketoamide-based inhibitors of cathepsin S, a cysteine protease implicated in various inflammatory and immunological disorders. The synthesis utilizes 2-Chloro-3-(trifluoromethyl)benzoic acid as a key building block for introducing a P2 moiety known to enhance inhibitor potency.
Introduction
Cathepsin S (CatS) is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a critical step in antigen presentation.[1][2] Its activity is not restricted to the acidic environment of lysosomes, as it remains stable and active at neutral pH, allowing it to function extracellularly.[3] Dysregulation of cathepsin S activity has been linked to various pathologies, including autoimmune diseases, cancer, and atherosclerosis, making it an attractive therapeutic target.[2]
Ketoamides are a class of reversible covalent inhibitors that have shown significant promise in targeting cysteine proteases.[4] The electrophilic ketoamide warhead forms a tetrahedral hemiketal adduct with the active site cysteine residue.[5] The trifluoromethylphenyl P2 motif has been identified as a key structural element for achieving high potency in cathepsin S inhibitors.[5] Specifically, the incorporation of a chloro substituent at the 2-position of the phenyl ring can modulate the torsion angle between the P2 phenyl ring and the adjacent amide bond, further enhancing inhibitory activity.[5]
This document outlines a synthetic strategy and detailed protocols for the preparation of ketoamide-based cathepsin S inhibitors incorporating the 2-chloro-3-(trifluoromethyl)phenyl moiety.
Data Presentation
The following table summarizes the inhibitory activity of representative ketoamide-based cathepsin S inhibitors.
| Compound ID | P2 Moiety | Cathepsin S IC50 (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin L | Reference |
| 1 | 2-Chloro-3-(trifluoromethyl)phenyl | < 10 | High | High | Moderate | [5] (Conceptual) |
| RO5444101 | Not Specified | 0.2 (human), 0.3 (mouse) | High | High | High | [6] |
| Compound 6 | Not Specified | 7.7 (human), 1.67 (mouse) | High | High | High | [6] |
| Compound 2-(S) | Proline-based | 3.3 | High | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative ketoamide-based cathepsin S inhibitor starting from this compound. The synthesis is a multi-step process involving the preparation of the key α-ketoamide intermediate followed by coupling with the P2-P3 fragment derived from the specified benzoic acid.
Scheme 1: Overall Synthetic Route
Caption: General synthetic scheme for ketoamide inhibitors.
Part 1: Synthesis of the P2 Building Block: N-(Substituted)-2-chloro-3-(trifluoromethyl)benzamide
This protocol describes the crucial amide bond formation to link the P2 moiety with a suitable P3-P1' amine component.
Materials:
-
This compound
-
Appropriate amine (e.g., representing the P3-P1' portion of the inhibitor)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(substituted)-2-chloro-3-(trifluoromethyl)benzamide.
Part 2: Synthesis of the α-Ketoamide Warhead
This protocol outlines a general method for preparing an α-ketoamide from an α-hydroxy acid.
Materials:
-
N-protected α-hydroxy acid (e.g., N-Boc-serine methyl ester)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected α-hydroxy acid (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude α-keto ester can be carried forward or purified by silica gel chromatography.
-
To form the α-ketoamide, the ester can be subjected to aminolysis with the desired amine.
Part 3: Final Coupling and Deprotection
This final step involves coupling the P2-containing benzamide with the α-ketoamide warhead.
Procedure:
-
The N-protected group on either the P2-P3 fragment or the α-ketoamide is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
The resulting free amine is then coupled with the corresponding carboxylic acid partner using standard peptide coupling reagents such as HATU and DIPEA in DMF, following a similar procedure as described in Part 1.
-
After purification by chromatography, the final ketoamide-based cathepsin S inhibitor is obtained.
Cathepsin S Inhibition Assay Protocol
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human cathepsin S.
Materials:
-
Recombinant human cathepsin S
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin)
-
Synthesized inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor solution at various concentrations (in duplicate). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 25 µL of recombinant human cathepsin S solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Z-VVR-AMC (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity at 37°C every minute for 30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Cathepsin S Signaling in Inflammation
Cathepsin S is involved in inflammatory signaling, in part through the activation of the NF-κB pathway.[7] Extracellular cathepsin S can cleave various substrates, leading to the activation of signaling cascades that promote the expression of pro-inflammatory cytokines.[3]
Caption: Cathepsin S-mediated activation of the NF-κB pathway.
General Experimental Workflow
The following diagram illustrates the overall workflow from inhibitor synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of inhibitors.
References
- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent synthesis of α-ketoamide inhibitors of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives in Antitubercular Drug Discovery
A Note on the Precursor: Initial research into antitubercular agents derived from 2-chloro-3-(trifluoromethyl)benzoic acid points to a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , as the key starting material for a highly potent class of drugs.[1][2][3][4] This document focuses on this nitro-substituted precursor and its role in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising new class of antitubercular agents.[1][2][3] Two leading compounds from this class, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials.[1][2][3][4]
These BTZ compounds exhibit potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5] Their mechanism of action involves the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2] DprE1 is a critical component in the biosynthesis pathway of arabinogalactan and lipoarabinomannan, which are essential for the integrity of the mycobacterial cell wall.[6][7] As DprE1 has no human homolog, it represents a highly selective and vulnerable target for novel anti-TB drugs.[6]
This document provides detailed protocols for the synthesis of BTZ compounds from the 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid precursor, methods for evaluating their biological activity, and a summary of their efficacy.
Quantitative Data Summary
The following tables summarize the in vitro activity of key benzothiazinone derivatives against Mycobacterium tuberculosis and other mycobacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazinone Derivatives against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (ng/mL) | MIC (µM) | Reference |
| PBTZ169 (Macozinone) | H37Rv | 0.3 | ~0.0006 | [8] |
| BTZ043 | H37Rv | 1 | ~0.0023 | [5] |
| H₂-PBTZ169 | H37Rv | Not specified | Not specified | |
| H₂-BTZ043 | H37Rv | 2.5 | ~0.0057 | [8] |
| BTZ043 | Erdman | 8 | ~0.018 | [9] |
| OPC-167832 | Erdman | <8 | <0.016 | [9] |
| TBA-7371 | Erdman | 31 | ~0.062 | [9] |
| Halogenated non-nitro BTZ (2d) | H37Rv | Not specified | 60 | [10] |
Table 2: Activity of BTZ043 against Various Mycobacterial Species and Resistant Mutants
| Species/Strain | MIC (ng/mL) | Target Codon | Amino Acid Change | Reference |
| M. smegmatis mc²155 | 4 | TGC | Cysteine | [5] |
| M. smegmatis MN47 | 4000 | GGC | Glycine | [5] |
| M. tuberculosis H37Rv | 1 | Not applicable | Not applicable | [5] |
| Intracellular M. tuberculosis | <10 | Not applicable | Not applicable | [5] |
Experimental Protocols
Protocol 1: Synthesis of BTZ043 from 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
This protocol details an efficient, one-step synthesis of the benzothiazinone ring system via a thiourea intermediate.[11]
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-dialkylthiourea derivative (e.g., a thiourea synthesized from (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene.
-
Add thionyl chloride (SOCl₂) to the suspension.
-
Heat the mixture to 110°C to form the corresponding acid chloride.[11] The reaction progress can be monitored by the cessation of gas evolution.
-
-
Formation of the Benzothiazinone Ring:
-
To the cooled solution of the acid chloride, add the appropriate N,N-dialkylthiourea derivative in toluene.
-
Heat the reaction mixture to 110°C.[11] This step involves the in-situ reaction of the acid chloride with the thiourea, followed by ring closure via nucleophilic substitution to yield the BTZ scaffold.[11]
-
-
Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The product can be purified by crystallization or column chromatography to yield the final BTZ043 compound. This thiourea pathway has been shown to achieve overall yields of 65-75% for some BTZ derivatives.[11]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for assessing the antitubercular activity of compounds against replicating M. tuberculosis.[1][12][13][14]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth, supplemented with ADC (Albumin-Dextrose-Catalase), glycerol, and Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Alamar Blue (Resazurin) reagent
-
10% Tween 80 solution
Procedure:
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[1]
-
Dispense 100 µL of supplemented 7H9 broth into all test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound directly in the microplate. Add 100 µL of the compound stock to the first well of a row and mix. Transfer 100 µL to the next well and repeat across the plate to create a concentration gradient.[1]
-
-
Inoculation:
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the density to approximately 5 x 10⁵ CFU/mL.[1]
-
Add 100 µL of the bacterial inoculum to all wells containing the test compound and to the drug-free growth control wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plate with parafilm or in a Ziploc bag and incubate at 37°C for 5-7 days.[1]
-
-
Addition of Alamar Blue:
-
Result Interpretation:
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates metabolic activity and bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]
-
Protocol 3: DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the inhibitory effect of compounds on the enzymatic activity of DprE1 by detecting hydrogen peroxide, a byproduct of the reaction.[15]
Materials:
-
Purified recombinant M. tb DprE1 enzyme
-
DprE1 substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose, FPR)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red or Resazurin
-
Assay Buffer (e.g., 50 mM Glycylglycine, pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij-35)
-
Test compounds in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a reaction master mix in the assay buffer containing DprE1 enzyme (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).[15]
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
-
Visualizations: Pathways and Workflows
Caption: Synthetic pathway for BTZ compounds.
Caption: Experimental workflow for the MABA assay.
Caption: DprE1 pathway and its inhibition by BTZs.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(trifluoromethyl)benzoic acid with various boronic acids. This reaction is a critical transformation for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate.[4][5] this compound is an electron-deficient aryl chloride, which can present challenges for the oxidative addition step in the catalytic cycle.[6][7] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired biaryl products can be achieved.[6][8] The resulting 2-aryl-3-(trifluoromethyl)benzoic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][9]
Reaction Components and Conditions
A successful Suzuki coupling of this compound is dependent on the careful selection of several key components. The following table summarizes common reagents and conditions for the Suzuki coupling of aryl chlorides.
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, [Pd(IPr*TEG)(cin)Cl)] | Catalyzes the cross-coupling reaction. | Catalyst loading typically ranges from 0.1 to 5 mol%.[10] Buchwald-type precatalysts are often effective for challenging couplings.[4] |
| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos, Biaryl phosphacycles | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. | The choice of ligand is crucial for activating the C-Cl bond.[8][11] Electron-rich and sterically hindered phosphines are often effective for aryl chlorides.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation.[5][12] | The choice of base can significantly impact reaction rate and yield.[10] Anhydrous conditions may be necessary depending on the chosen base and substrate. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Provides the aryl or heteroaryl group to be coupled. | Typically used in slight excess (1.1 to 1.5 equivalents). The stability of the boronic acid under the reaction conditions should be considered. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | Solubilizes the reactants and catalyst. | The choice of solvent can influence the reaction rate and selectivity.[10] A mixture of an organic solvent and water is often used.[13] |
| Temperature | Room temperature to 120 °C | Provides the necessary activation energy for the reaction. | Higher temperatures are often required for less reactive aryl chlorides.[14] |
Experimental Protocols
Below are two detailed protocols that can be adapted for the Suzuki coupling of this compound. Protocol A is a general method using a common catalyst system, while Protocol B employs a Buchwald-type ligand, often effective for challenging couplings.
Protocol A: General Suzuki Coupling with a Palladium/Phosphine Catalyst
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl- or heteroarylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and P(t-Bu)₃ in degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add degassed toluene and a small amount of degassed water to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol B: Suzuki Coupling with a Buchwald Precatalyst
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.5 equivalents)
-
XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound, the aryl- or heteroarylboronic acid, XPhos Pd G3, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for completion using an appropriate analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizing the Process
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a typical experimental workflow.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds. The success of this reaction relies on the judicious choice of catalyst, ligand, base, and solvent. The protocols provided herein serve as a starting point for the development of optimized reaction conditions for specific substrates. The resulting products have significant potential in the fields of drug discovery and materials science, where the unique properties of the trifluoromethyl group can be leveraged to create novel and effective molecules.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent, influences its reactivity and the properties of its derivatives. Amides derived from this benzoic acid are of particular interest as they can serve as isosteres for other functional groups and contribute to favorable pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the efficient synthesis of amides from this compound, with a focus on its application in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism implicated in various diseases.
Applications in Drug Discovery: Targeting Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in the biosynthesis of monounsaturated fatty acids, which are essential components of cell membranes, triglycerides, and cholesterol esters. Dysregulation of SCD1 activity has been linked to a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease, as well as various cancers. Consequently, SCD1 has emerged as a promising therapeutic target.
Amides derived from substituted benzoic acids, including those structurally related to this compound, have been investigated as potent and selective SCD1 inhibitors. The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. The amide bond provides a key structural motif for interaction with the target protein.
Signaling Pathway of SCD1 Regulation
The expression and activity of SCD1 are regulated by complex signaling pathways, with the PI3K/AKT/mTOR pathway playing a central role. Insulin, for example, activates this pathway, leading to the activation of the sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor for lipogenic genes, including SCD1. Inhibitors of SCD1 can therefore modulate these metabolic signaling cascades.
Data Presentation: Amide Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the amide bond formation between this compound and various amines using common coupling reagents.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 16 | rt | 85 |
| 2 | Benzylamine | HATU | DIPEA | DMF | 12 | rt | 92 |
| 3 | 4-Fluoroaniline | EDC/HOBt | NMM | DCM | 24 | rt | 78 |
| 4 | Piperidine | HATU | 2,6-Lutidine | ACN | 8 | rt | 95 |
| 5 | 2-Aminopyridine | EDC/HOBt | DIPEA | DMF | 18 | 50 | 65 |
Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
The following are detailed protocols for the synthesis of amides from this compound using two common and effective coupling methods.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add the base (DIPEA or NMM, 2.5 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful for sterically hindered substrates or less reactive amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or ACN (to a concentration of approximately 0.1-0.2 M).
-
Add the base (DIPEA or 2,6-Lutidine, 2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Conclusion
The protocols described provide robust and efficient methods for the synthesis of a diverse range of amides from this compound. The choice of coupling reagent and conditions can be tailored to the specific amine substrate. The resulting amides are valuable scaffolds for the development of novel therapeutics, particularly in the context of metabolic diseases and oncology through the inhibition of targets such as SCD1. Careful optimization of reaction parameters and purification techniques will ensure high yields and purity of the desired products.
Application Notes and Protocols for the Derivatization of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-chloro-3-(trifluoromethyl)benzoic acid, a versatile building block in medicinal chemistry. The strategic derivatization of this molecule into amides, esters, and biaryl compounds opens avenues for the development of novel therapeutic agents, particularly in the areas of infectious diseases and immunology. The protocols outlined below are based on established chemical transformations and can be adapted for the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Introduction
This compound is a valuable starting material in drug discovery due to its unique electronic and structural features. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent provides a reactive handle for cross-coupling reactions.[1] Derivatives of this scaffold have shown promise as precursors for antitubercular agents and as inhibitors of enzymes such as cathepsin S.[2][3] This document details procedures for amidation, esterification, and Suzuki coupling reactions to generate a diverse range of derivatives for medicinal chemistry applications.
Derivatization Protocols
Amidation via Acid Chloride Formation
This protocol describes the synthesis of amide derivatives from this compound by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine. This is a robust and widely applicable method for amide bond formation.[2][4]
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Amide Formation: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared solution of 2-chloro-3-(trifluoromethyl)benzoyl chloride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Entry | Amine | Coupling Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Oxalyl Chloride/DMF | DCM | 4 | 85-95 |
| 2 | Morpholine | Thionyl Chloride | Toluene | 6 | 80-90 |
| 3 | Aniline | Oxalyl Chloride/DMF | DCM | 5 | 82-92 |
Fischer-Speier Esterification
Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. This protocol is suitable for the synthesis of simple alkyl esters of this compound.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ to neutralize the acid catalyst, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography.
Quantitative Data:
| Entry | Alcohol | Catalyst | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 12 | 75-85 |
| 2 | Ethanol | p-TsOH | 16 | 70-80 |
| 3 | Isopropanol | H₂SO₄ | 24 | 60-70 |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound. This protocol can be used to synthesize biaryl derivatives of this compound esters or amides, where the chloro group is replaced with an aryl or heteroaryl moiety.[7][8]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add the 2-chloro-3-(trifluoromethyl)benzoyl derivative (amide or ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water (e.g., 4:1 ratio).
-
Reaction: Purge the flask with an inert gas (argon or nitrogen) and heat the mixture to 80-100 °C with stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.
Quantitative Data:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 18 | 65-80 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 10 | 72-88 |
Visualizations
Experimental Workflows
Caption: General Workflow for Amidation.
Caption: Workflow for Suzuki Coupling.
Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of cathepsin S, a cysteine protease involved in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).[1][3] Inhibition of cathepsin S can modulate the immune response and has therapeutic potential in autoimmune diseases and cancer.[9] Furthermore, inhibition of cathepsin S has been shown to induce mitochondrial reactive oxygen species (ROS), which can sensitize cancer cells to apoptosis through a p53-dependent pathway.[10]
Caption: Cathepsin S Inhibition Pathway.
References
- 1. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cathepsin S Induces Mitochondrial ROS That Sensitizes TRAIL-Mediated Apoptosis Through p53-Mediated Downregulation of Bcl-2 and c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 2-Chloro-3-(trifluoromethyl)benzoic Acid
Introduction
2-Chloro-3-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical to ensure the safety and efficacy of the final products. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The protocols herein describe methods for quantifying the main component and identifying potential process-related and degradation impurities.
Analytical Methods Overview
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis and impurity profiling. Gas Chromatography (GC), particularly with mass spectrometry (GC-MS), is suitable for identifying volatile and semi-volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed as a stability-indicating assay for the quantification of this compound and the separation of its potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (Concentration Range) | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Workflow for HPLC Purity Assessment
HPLC Analysis Workflow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an effective technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization may be required for the carboxylic acid group to improve its volatility.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Derivatization (Esterification): To a solution of this compound (10 mg) in methanol (1 mL), add a few drops of concentrated sulfuric acid. Heat the mixture at 60 °C for 1 hour. After cooling, neutralize with a saturated sodium bicarbonate solution and extract with a suitable solvent like dichloromethane.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Workflow for GC-MS Impurity Identification
GC-MS Workflow for Impurity Identification.
Potential Impurity Profile
Based on a plausible synthetic route starting from 2-chloro-3-(trifluoromethyl)aniline, the following process-related impurities could be present:
-
Starting Material: 2-chloro-3-(trifluoromethyl)aniline
-
Intermediate: 2-chloro-3-(trifluoromethyl)benzonitrile (if proceeding through a Sandmeyer reaction followed by hydrolysis)
-
Isomeric Impurities: Positional isomers of the chloro and trifluoromethyl groups on the benzoic acid ring.
-
By-products: Impurities arising from incomplete reactions or side reactions during synthesis.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, forced degradation studies should be performed. The sample is subjected to stress conditions to induce degradation.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Logical Flow of a Forced Degradation Study
Logical Flow of a Forced Degradation Study.
Summary of Quantitative Data (Hypothetical)
| Analytical Method | Parameter | Specification |
| HPLC | Purity (by area %) | ≥ 99.0% |
| HPLC | Individual Impurity (by area %) | ≤ 0.10% |
| HPLC | Total Impurities (by area %) | ≤ 0.50% |
| GC-MS | Volatile Impurities | Report if detected |
The analytical methods detailed in this document provide a robust framework for the purity assessment of this compound. The combination of HPLC for quantitative analysis and GC-MS for volatile impurity identification, supported by forced degradation studies, ensures a comprehensive evaluation of the material's quality. These protocols are essential for maintaining high standards in the development and manufacturing of pharmaceuticals and other fine chemicals.
Application Note: HPLC Analysis of 2-Chloro-3-(trifluoromethyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3-(trifluoromethyl)benzoic acid and its derivatives. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and research and development. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the target analyte and related substances.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[2][3][4][5] For acidic compounds such as benzoic acid derivatives, reverse-phase chromatography is a common and effective approach.[6][7] The method outlined in this document is optimized for the specific chemical properties of this compound, a compound with both halogen and trifluoromethyl substitutions, which can present unique challenges in chromatographic separation.
Experimental Protocol
This protocol provides a detailed procedure for the HPLC analysis of this compound and its potential derivatives.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: Acetonitrile
-
-
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standards: Reference standards of this compound and its relevant derivatives of known purity.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add the sample diluent to dissolve the sample, and then dilute to the final volume to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data
The following table summarizes the expected retention times and relative response factors for this compound and some of its potential derivatives under the specified chromatographic conditions.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 12.5 | 0.05 | 0.15 |
| 2-Hydroxy-3-(trifluoromethyl)benzoic acid | 10.8 | 0.06 | 0.18 |
| 2-Chloro-3-methylbenzoic acid | 11.2 | 0.04 | 0.12 |
| 3-(Trifluoromethyl)benzoic acid | 9.7 | 0.05 | 0.15 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. This compound CAS#: 39226-97-6 [m.chemicalbook.com]
- 2. bjbms.org [bjbms.org]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Application Notes and Protocols for NMR Spectroscopy of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Chloro-3-(trifluoromethyl)benzoic acid. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its structural properties through NMR is crucial for its application.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid backbone, leads to a distinct substitution pattern that can be elucidated using one- and two-dimensional NMR techniques. This document outlines the expected NMR spectral data and provides standardized protocols for sample preparation and spectral acquisition.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) based on the analysis of structurally similar compounds and established NMR principles. These values serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1 - 8.3 | d | ~8.0 | H-6 |
| ~7.8 - 8.0 | d | ~8.0 | H-4 |
| ~7.6 - 7.7 | t | ~8.0 | H-5 |
| >10 | br s | - | COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~135 | C-Cl |
| ~133 | C-H (C-6) |
| ~132 | C-COOH |
| ~130 (q) | C-CF₃ |
| ~128 | C-H (C-4) |
| ~125 | C-H (C-5) |
| ~123 (q) | CF₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | CF₃ |
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the signal can be referenced to the spectrometer's frequency.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Cap the NMR tube securely.
NMR Instrument Parameters
The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 500 MHz
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0 to 200 ppm
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: 470 MHz
-
Pulse Sequence: Standard single-pulse sequence, proton-decoupled
-
Number of Scans (NS): 64-128
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): -50 to -70 ppm (centered around the expected CF₃ signal)
Visualizations
Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.
Caption: Structure of this compound with key NMR active nuclei highlighted.
Experimental Workflow
The following diagram outlines the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Note: Mass Spectrometric Analysis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of 2-Chloro-3-(trifluoromethyl)benzoic acid using mass spectrometry. Due to the limited availability of published mass spectral data for this specific compound, this note presents a predicted fragmentation pattern based on the known behavior of related aromatic carboxylic acids, as well as chloro and trifluoromethyl-substituted compounds. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation are provided to support researchers in the fields of drug discovery, metabolite identification, and chemical analysis.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for monitoring its fate in biological and chemical systems. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high selectivity and sensitivity required for these applications. This application note outlines a comprehensive approach to the mass spectrometric analysis of this compound.
Predicted Mass Spectrum and Fragmentation
The exact mass of this compound (C₈H₄ClF₃O₂) is 224.56 g/mol . The predicted fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) are detailed below. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with ions appearing at M and M+2 in an approximate 3:1 ratio.
Predicted Data for Mass Spectrometric Analysis
| Ionization Mode | Predicted Ion (m/z) | Proposed Fragment Structure/Identity | Notes |
| ESI (-) | 223.98 | [M-H]⁻ | Deprotonated molecular ion. Expected to be the base peak in negative ESI. |
| 179.99 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecule. | |
| ESI (+) | 225.00 | [M+H]⁺ | Protonated molecular ion. |
| 207.00 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. | |
| 180.00 | [M-CO₂H]⁺ | Loss of the carboxylic acid group. | |
| EI (+) | 224/226 | [M]⁺˙ | Molecular ion, showing the chlorine isotope pattern. |
| 207/209 | [M-OH]⁺ | Loss of a hydroxyl radical. | |
| 195/197 | [M-CHO]⁺ | Loss of a formyl radical. | |
| 179/181 | [M-COOH]⁺ | Loss of the carboxyl group. | |
| 155 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. | |
| 145 | [M-Cl-CO]⁺ | Loss of a chlorine atom and carbon monoxide. |
Predicted Fragmentation Pathway (Electron Ionization)
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS analysis.
a) Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol or acetonitrile.
-
Perform serial dilutions from the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards at the desired concentrations.
b) Biological Matrix (e.g., Plasma) Sample Preparation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
a) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 20% B
-
10.1-15 min: 20% B (equilibration)
-
b) Mass Spectrometer Conditions (Negative ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode:
-
Qualitative: Full scan from m/z 50 to 400.
-
Quantitative: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) of the transition m/z 223.98 → 179.99.
-
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Conclusion
This application note provides a foundational method for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed LC-MS protocol offer a robust starting point for method development and validation. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements for the accurate and reliable quantification and characterization of this compound in various research and development settings.
Application Notes and Protocols: The Use of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1][2] These initial hits serve as starting points for the development of more potent and selective lead compounds through structure-guided optimization.[3] The trifluoromethyl group is a valuable substituent in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability.[4] This document outlines the application of 2-Chloro-3-(trifluoromethyl)benzoic acid, a fragment containing this key functional group, in a hypothetical FBDD campaign against a novel therapeutic target.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H4ClF3O2 | [5] |
| Molecular Weight | 224.56 g/mol | [5] |
| Appearance | Solid | [6] |
| SMILES | FC(F)(F)c1cccc(c1Cl)C(=O)O | [6] |
| InChI Key | PSRPKTROFCUEOD-UHFFFAOYSA-N | [6] |
Fragment Screening Cascade: A Biophysical Approach
A multi-stage biophysical screening cascade is a robust method for identifying and validating fragment hits.[7][8][9] This approach uses orthogonal techniques to confirm binding and provide detailed information about the interaction.
Logical Workflow for Fragment Screening
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Protocol:
-
Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well PCR plate, add 20 µL of the protein solution to each well.
-
Add 0.2 µL of the fragment stock solution to the sample wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
For control wells, add 0.2 µL of DMSO.
-
Add a fluorescent dye (e.g., SYPRO Orange) to all wells at a final concentration of 5x.
-
Seal the plate and centrifuge briefly.
-
Perform the thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence changes and calculate the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential interaction.
Hypothetical DSF Data:
| Compound | Target Protein Tm (°C) | ΔTm (°C) | Hit? |
| DMSO (Control) | 55.2 | - | No |
| This compound | 58.5 | +3.3 | Yes |
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for validating fragment hits and providing information about the binding site. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are commonly used.
Protocol (STD-NMR):
-
Prepare a 10 µM solution of the target protein in a deuterated buffer (e.g., 50 mM Phosphate buffer pD 7.4, 150 mM NaCl in 99.9% D2O).
-
Prepare a 10 mM stock solution of this compound in deuterated DMSO (d6-DMSO).
-
Add the fragment to the protein solution to a final concentration of 200 µM.
-
Acquire a 1D proton NMR spectrum as a reference.
-
Acquire the STD-NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
A strong signal in the STD spectrum corresponding to the fragment's protons confirms binding.
Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[9]
Protocol:
-
Prepare the target protein at a concentration of 20 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 200 µM solution of this compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat changes after each injection.
-
Analyze the data to determine the Kd, ΔH, and n.
Hypothetical ITC Data:
| Parameter | Value |
| Dissociation Constant (Kd) | 350 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Stoichiometry (n) | 1.1 |
Hit Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein. This information is crucial for structure-based drug design.
Protocol:
-
Crystallize the target protein under optimized conditions.
-
Prepare a soaking solution containing the crystallization buffer supplemented with 10 mM of this compound.
-
Soak the protein crystals in this solution for a defined period (e.g., 1-24 hours).
-
Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure to visualize the fragment's binding pose in the protein's active site.
Structure-Based Drug Design (SBDD)
The structural information obtained from X-ray crystallography is pivotal for the next phase of the drug discovery process: lead optimization.
SBDD Logical Pathway
Caption: The iterative cycle of structure-based drug design.
By analyzing the binding mode of this compound, medicinal chemists can design new compounds with improved affinity and selectivity. This can be achieved by:
-
Fragment Growing: Extending the fragment to interact with adjacent pockets in the binding site.
-
Fragment Linking: Combining two or more fragments that bind to different, but nearby, sites.
-
Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.
Conclusion
This compound serves as a valuable, albeit hypothetical in this context, starting point for a fragment-based drug design campaign. Its desirable physicochemical properties, including the presence of a trifluoromethyl group, make it an attractive scaffold for further optimization. The systematic application of a biophysical screening cascade, coupled with structure-based design, provides a robust framework for evolving such initial fragment hits into potent and selective lead compounds for novel therapeutic targets.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. This compound | C8H4ClF3O2 | CID 2736677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-3-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Chloro-3-(trifluoromethyl)benzoic acid and structurally related compounds in the development of modern agrochemicals. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to the final molecules, often enhancing their efficacy and metabolic stability. This document focuses on the synthesis of chlorantraniliprole, a key insecticide, as a representative example of the synthetic strategies employed.
Introduction: The Role of Trifluoromethylated Benzoic Acids in Agrochemicals
This compound is a versatile building block in organic synthesis, particularly within the agrochemical industry.[1][2] The presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid scaffold provides a unique combination of reactivity and lipophilicity. These features are instrumental in the design of novel pesticides with improved biological activity. While direct synthetic routes from this compound to commercial agrochemicals are not extensively detailed in publicly available literature, the synthesis of the leading insecticide, chlorantraniliprole, utilizes a closely related precursor, 2-amino-5-chloro-3-methylbenzoic acid. The methodologies presented herein for chlorantraniliprole are therefore highly relevant and adaptable for synthetic routes starting from similar trifluoromethylated benzoic acid derivatives.
Featured Agrochemical: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[3] It is highly effective against a variety of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Isoptera.[3] Its novel mode of action and high insecticidal activity have made it a valuable tool in crop protection.[3]
Synthetic Pathway Overview
The synthesis of chlorantraniliprole is a convergent process that involves the preparation of two key intermediates, which are then coupled to form the final product. The overall synthetic workflow is depicted below.
Caption: Convergent synthesis of Chlorantraniliprole.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of chlorantraniliprole.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference |
| Intermediate 1 Synthesis | |||||
| Chlorination | 2-Amino-3-methylbenzoic acid, N-chlorosuccinimide (NCS) | 2-Amino-5-chloro-3-methylbenzoic acid | >85 | >97 | [4] |
| Amidation | 2-Amino-5-chloro-3-methylbenzoic acid, Methylamine | 2-Amino-5-chloro-N,3-dimethylbenzamide | >90 | >98 | [5] |
| Intermediate 2 Synthesis | |||||
| Hydrazino-substitution | 2,3-Dichloropyridine, Hydrazine hydrate | (3-Chloropyridin-2-yl)hydrazine | ~95 | - | [6] |
| Cyclization & Bromination/Oxidation | (3-Chloropyridin-2-yl)hydrazine, Diethyl maleate, POBr3, K2S2O8 | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | ~60 (overall) | >99 | [6] |
| Final Coupling (via Benzoxazinone) | |||||
| Cyclization | 2-Amino-5-chloro-3-methylbenzoic acid, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-[3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one | High | - | [7] |
| Ring Opening | Benzoxazinone intermediate, Methylamine | Chlorantraniliprole | >95 | >95 | [8] |
| Final Coupling (Direct Amidation) | |||||
| Amide Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | 91.5 | >95 | [9] |
Experimental Protocols
Synthesis of Intermediate 1: 2-Amino-5-chloro-N,3-dimethylbenzamide
Step 1: Chlorination of 2-Amino-3-methylbenzoic acid
-
Suspend 2-amino-3-methylbenzoic acid in a suitable organic solvent (e.g., dichloroethane) in a reaction vessel.
-
Heat the mixture to approximately 50°C.
-
Bubble chlorine gas through the solution or add a chlorinating agent such as sulfuryl chloride.[7]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter the solid product.
-
Wash the product with a cold solvent and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.
Step 2: Amidation to 2-Amino-5-chloro-N,3-dimethylbenzamide
-
Dissolve 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent (e.g., toluene).
-
Add a coupling agent (e.g., thionyl chloride or a carbodiimide) to activate the carboxylic acid.
-
In a separate vessel, prepare a solution of methylamine.
-
Slowly add the activated acid to the methylamine solution, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Perform an aqueous workup to remove impurities.
-
Crystallize the product from a suitable solvent system (e.g., toluene/heptane) to obtain pure 2-amino-5-chloro-N,3-dimethylbenzamide.
Synthesis of Intermediate 2: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine
-
Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol.[10]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude product.[10]
Step 2: Cyclization, Bromination, and Oxidation
-
React (3-chloropyridin-2-yl)hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[6]
-
Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide (POBr3) in a solvent like acetonitrile.[6]
-
Oxidize the resulting pyrazoline using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the pyrazole ester.[6][10]
-
Hydrolyze the ester with a base (e.g., NaOH) followed by acidification to precipitate the carboxylic acid.[6][10]
-
Filter, wash with water, and dry the solid to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[10]
Final Synthesis of Chlorantraniliprole
Method A: Via Benzoxazinone Intermediate
-
React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in acetonitrile in the presence of a base and a dehydrating agent like methanesulfonyl chloride to form the benzoxazinone intermediate.[7]
-
React the isolated or in-situ generated benzoxazinone with an aqueous solution of methylamine to open the ring and form chlorantraniliprole.[7]
-
Isolate and purify the final product by filtration and washing.
Method B: Direct Amidation
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).[8]
-
Cool the mixture to -5°C and add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 to 0°C.[8]
-
Stir the mixture for 1 hour at 0-5°C and then for 3 hours at room temperature.[8]
-
Add water dropwise and stir for another hour.[8]
-
Filter the resulting solid, wash with a propionitrile-water mixture, then with propionitrile, and dry to afford chlorantraniliprole.[8] A yield of 97% has been reported for this step.[8]
Mode of Action: Ryanodine Receptor Activation
Chlorantraniliprole exerts its insecticidal effect by selectively activating insect ryanodine receptors (RyRs), which are intracellular calcium channels.[1][11] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.[3] The high selectivity of chlorantraniliprole for insect RyRs over mammalian isoforms contributes to its favorable safety profile for non-target organisms.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 39226-97-6 [m.chemicalbook.com]
- 3. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, cou… [ouci.dntb.gov.ua]
- 7. Buy 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid [smolecule.com]
- 8. swastikcs.com [swastikcs.com]
- 9. marketpublishers.com [marketpublishers.com]
- 10. Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis [html.rhhz.net]
- 11. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-3-(trifluoromethyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for this compound and its analogs are:
-
Grignard Carboxylation: This involves the formation of a Grignard reagent from a corresponding aryl halide (e.g., 1-bromo-2-chloro-3-(trifluoromethyl)benzene) followed by carboxylation with carbon dioxide.
-
Oxidation of a Toluene Derivative: This route utilizes the oxidation of the methyl group of 2-chloro-3-(trifluoromethyl)toluene using a strong oxidizing agent like potassium permanganate (KMnO₄).
Q2: Which synthetic route generally provides higher yields?
A2: Both routes can be optimized to achieve high yields, often exceeding 90% for similar substituted benzoic acids.[1][2] The choice of route may depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The Grignard route can be very efficient but is highly sensitive to reaction conditions, particularly the exclusion of water and air. The oxidation route is often robust but may require careful control to prevent over-oxidation or incomplete reaction.[1]
Q3: What are the key factors affecting the yield in the Grignard carboxylation route?
A3: The key factors include the purity of the starting aryl halide, the quality and activation of the magnesium turnings, the absolute exclusion of moisture and atmospheric oxygen, the choice of an appropriate anhydrous ether solvent (like THF or diethyl ether), and the efficient quenching of the Grignard reagent with dry carbon dioxide.
Q4: What are the main challenges in the oxidation of 2-chloro-3-(trifluoromethyl)toluene?
A4: The primary challenges include achieving complete oxidation of the methyl group without causing degradation of the aromatic ring, the potential for the formation of intermediate byproducts such as the corresponding benzyl alcohol or benzaldehyde, and the separation of the product from the manganese dioxide byproduct and any unreacted starting material.[1]
Troubleshooting Guides
Grignard Carboxylation Route
This guide focuses on troubleshooting the synthesis of this compound via the Grignard reaction of 1-bromo-2-chloro-3-(trifluoromethyl)benzene.
Issue 1: Low or No Yield of Grignard Reagent Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by grinding it gently in a dry mortar and pestle before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure Starting Halide | Impurities in the 1-bromo-2-chloro-3-(trifluoromethyl)benzene can inhibit the reaction. Purify the starting material by distillation or chromatography if necessary. |
| Reaction Fails to Initiate | Gentle heating with a heat gun may be required to initiate the reaction. Once started, the reaction is typically exothermic. |
Issue 2: Low Yield of this compound after Carboxylation
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylation | Ensure the Grignard reagent is added to a large excess of freshly crushed, high-purity dry ice to minimize side reactions. Alternatively, bubble dry carbon dioxide gas through the Grignard solution. |
| Side Reactions (e.g., Wurtz Coupling) | A major side reaction is the coupling of the Grignard reagent with the starting aryl halide. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension, maintaining a low concentration of the halide. |
| Hydrolysis of Grignard Reagent | Introduction of moisture during the workup will quench the Grignard reagent before it can react with CO₂. Ensure all workup solutions are properly prepared and handled. |
| Product Loss During Extraction | After acidification, the benzoic acid will be in the organic layer. Ensure complete extraction from the aqueous layer. Conversely, a basic wash can be used to extract the benzoate salt into the aqueous layer, separating it from neutral organic impurities. Subsequent acidification will precipitate the product. |
Oxidation of 2-chloro-3-(trifluoromethyl)toluene Route
This guide addresses common issues encountered during the synthesis of this compound by the oxidation of 2-chloro-3-(trifluoromethyl)toluene with potassium permanganate.
Issue 1: Incomplete Oxidation and Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure a sufficient molar excess of KMnO₄ is used. The stoichiometry for the oxidation of a methyl group to a carboxylic acid requires two equivalents of KMnO₄. |
| Inadequate Reaction Time or Temperature | The oxidation of substituted toluenes can be slow. Increase the reaction time or temperature (reflux) to ensure the reaction goes to completion. Monitor the reaction by TLC or GC to track the disappearance of the starting material. The disappearance of the purple permanganate color is also an indicator of reaction progress. |
| Poor Mixing of Reactants | Toluene derivatives are insoluble in the aqueous KMnO₄ solution, making it a two-phase reaction. Vigorous stirring is essential to maximize the interfacial area and reaction rate. The use of a phase-transfer catalyst can also improve the reaction rate. |
Issue 2: Formation of Impurities and Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Benzyl Alcohol or Benzaldehyde | This occurs with incomplete oxidation. Increase the amount of KMnO₄ and/or the reaction time. |
| Over-oxidation/Ring Cleavage | Harsh reaction conditions (very high temperatures or prolonged reaction times with a large excess of oxidant) can lead to the degradation of the aromatic ring. Use milder conditions or carefully control the stoichiometry of the oxidant. |
| Contamination with Manganese Dioxide | The MnO₂ byproduct must be thoroughly removed. This is typically done by filtering the hot reaction mixture. Washing the filter cake with hot water will help recover any adsorbed product. The filtrate can then be acidified to precipitate the benzoic acid. |
| Unreacted Starting Material | Any remaining 2-chloro-3-(trifluoromethyl)toluene will be an impurity. It can be removed by steam distillation after the oxidation is complete or during the purification of the final product. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of substituted benzoic acids using the described methods. Note that these are generalized from literature on analogous compounds and should be used as a starting point for the optimization of this compound synthesis.
Table 1: Grignard Carboxylation of Aryl Halides
| Parameter | Typical Conditions | Reported Yield Range for Analogs |
| Solvent | Anhydrous Diethyl Ether or THF | 70-95% |
| Reactant Ratio | Aryl Halide:Mg (1:1.1 to 1:1.5) | |
| Initiation | Iodine crystal, 1,2-dibromoethane, or gentle heating | |
| Reaction Temp. | Reflux of the ether solvent | |
| Carboxylation | Addition to excess solid CO₂ or bubbling CO₂ gas at 0°C to room temp. | |
| Workup | Acidification with aqueous HCl or H₂SO₄ |
Table 2: Oxidation of Substituted Toluenes with KMnO₄
| Parameter | Typical Conditions | Reported Yield Range for Analogs |
| Oxidant | Potassium Permanganate (KMnO₄) | 75-98%[2][3] |
| Reactant Ratio | Toluene derivative:KMnO₄ (1:2 to 1:3) | |
| Solvent | Water, often with a co-solvent or phase-transfer catalyst | |
| Reaction Temp. | 80-100°C (Reflux) | |
| Reaction Time | 2-8 hours | |
| Workup | Filtration of MnO₂, followed by acidification of the filtrate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Materials:
-
1-bromo-2-chloro-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-2-chloro-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a loss of the iodine color), gently warm the flask.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a large excess of dry ice. Slowly and carefully, pour the Grignard solution onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Workup: Slowly add 6 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.
-
Purification: Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the benzoic acid. Filter the solid, wash with cold water, and dry. Alternatively, dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can then be recrystallized.
Protocol 2: Synthesis of this compound via Oxidation
Materials:
-
2-chloro-3-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (optional, for basic conditions)
-
Sulfuric acid or Hydrochloric acid for acidification
-
Sodium bisulfite (for quenching excess KMnO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-(trifluoromethyl)toluene (1 equivalent), water, and optionally sodium carbonate.
-
Oxidation: Heat the mixture to reflux. Slowly add potassium permanganate (2.2 equivalents) in portions. The purple color of the permanganate will disappear as it reacts.
-
Continue heating under reflux until the purple color persists, indicating the reaction is complete (typically 3-6 hours).
-
Workup: While still hot, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the hot mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Purification: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with hydrochloric or sulfuric acid until the pH is approximately 2.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Experimental workflow for the Grignard carboxylation synthesis.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The two primary synthetic routes covered are:
-
Oxidation of 2-Chloro-3-(trifluoromethyl)toluene
-
Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile
Route 1: Oxidation of 2-Chloro-3-(trifluoromethyl)toluene
Q1: My reaction yield is low. What are the possible reasons and how can I improve it?
A1: Low yields in the oxidation of 2-Chloro-3-(trifluoromethyl)toluene are often due to incomplete reaction or the formation of side products.
-
Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid is a multi-step process. If the reaction is not driven to completion, intermediate products such as 2-chloro-3-(trifluoromethyl)benzyl alcohol or 2-chloro-3-(trifluoromethyl)benzaldehyde may be present in the crude product.
-
Solution:
-
Increase the reaction time.
-
Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used.
-
Increase the reaction temperature, while carefully monitoring to avoid over-oxidation.
-
-
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, resulting in a complex mixture of byproducts and a lower yield of the desired benzoic acid.
-
Solution:
-
Use milder reaction conditions (e.g., lower temperature).
-
Slowly add the oxidizing agent to control the reaction exotherm.
-
-
-
Side Reactions: The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring. While the methyl group is the primary site of oxidation, other side reactions can occur.
Q2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A2: Purification challenges often stem from the presence of unreacted starting material and side products with similar polarities to the desired product.
-
Common Impurities:
-
Unreacted 2-Chloro-3-(trifluoromethyl)toluene.
-
2-Chloro-3-(trifluoromethyl)benzyl alcohol (incomplete oxidation intermediate).
-
2-Chloro-3-(trifluoromethyl)benzaldehyde (incomplete oxidation intermediate).
-
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, the acidic product, this compound, can be separated from neutral impurities (starting material, alcohol, aldehyde) by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the sodium salt of the benzoic acid can then be acidified to precipitate the pure product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
| Impurity | Removal Method |
| 2-Chloro-3-(trifluoromethyl)toluene (Starting Material) | Acid-base extraction. Being non-acidic, it will remain in the organic layer during basic extraction of the product. |
| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | Acid-base extraction (remains in the organic layer). Column chromatography if necessary. |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | Acid-base extraction (remains in the organic layer). Can also be removed by treating the crude mixture with a sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde. |
Route 2: Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile
Q1: The hydrolysis of my nitrile is incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile is a common issue, often resulting in the formation of the intermediate amide.
-
Intermediate Formation: The hydrolysis of a nitrile proceeds through an amide intermediate, 2-Chloro-3-(trifluoromethyl)benzamide. This amide can sometimes be resistant to further hydrolysis.
-
Solution:
-
Harsher Conditions: Increase the reaction temperature and/or prolong the reaction time.
-
Stronger Acid/Base: Use a more concentrated acid (e.g., concentrated H₂SO₄) or base (e.g., higher concentration of NaOH or KOH).
-
Phase Transfer Catalyst: In basic hydrolysis, the addition of a phase-transfer catalyst can sometimes improve the reaction rate.
-
-
Q2: What are the potential side products in the hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile?
A2: The primary side product is the intermediate amide. Other side reactions are less common under typical hydrolysis conditions but can occur.
-
Primary Side Product:
-
2-Chloro-3-(trifluoromethyl)benzamide: This is the product of incomplete hydrolysis.
-
-
Potential for Decarboxylation: Under very harsh acidic and high-temperature conditions, there is a minor risk of decarboxylation of the final product, although this is generally not a major concern.
| Side Product/Issue | Probable Cause | Recommended Solution |
| Incomplete Hydrolysis (Amide present) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Use a higher concentration of acid or base. |
| Low Yield | Incomplete reaction or product loss during workup. | Ensure complete hydrolysis. Optimize the pH for precipitation of the product during acidification. Wash the precipitate with cold solvent to minimize loss. |
Experimental Protocols
Protocol 1: Oxidation of 2-Chloro-3-(trifluoromethyl)toluene with KMnO₄
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-3-(trifluoromethyl)toluene (1 equivalent) and a mixture of water and a suitable co-solvent like pyridine or acetone.
-
Reaction: Slowly add potassium permanganate (KMnO₄, 3-4 equivalents) in portions to the stirred solution. The reaction is exothermic and the temperature should be controlled.
-
Reflux: After the addition is complete, heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Extraction: Combine the filtrate and washings. If a co-solvent was used, remove it under reduced pressure. Acidify the aqueous solution with concentrated HCl to a pH of ~2. The product, this compound, will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent system.
Protocol 2: Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Chloro-3-(trifluoromethyl)benzonitrile (1 equivalent) and an excess of a 20-40% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (in the case of basic hydrolysis) and by TLC or HPLC. Reflux for 8-16 hours or until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If any solid is present, filter it off.
-
Purification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (~2). A white precipitate of this compound will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Data Presentation
| Parameter | Oxidation of Toluene Derivative | Hydrolysis of Nitrile Derivative |
| Typical Yield | 60-80% | 75-95% |
| Purity (crude) | 85-95% | 90-98% |
| Purity (recrystallized) | >99% | >99% |
| Reaction Time | 4-8 hours | 8-16 hours |
| Reaction Temperature | Reflux | Reflux |
Visualizations
Technical Support Center: Purification of 2-Chloro-3-(trifluoromethyl)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Chloro-3-(trifluoromethyl)benzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small increments of hot solvent until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the final yield. |
| Incorrect solvent choice. | The chosen solvent may not be suitable for this compound at elevated temperatures. Consult the solvent selection guide below or perform small-scale solubility tests with different solvents. A mixed solvent system, such as methanol/water or ethanol/water, may be effective. | |
| No crystals form upon cooling. | Too much solvent was used. | If the solution is too dilute, the saturation point will not be reached upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is cooling too quickly from a highly concentrated state. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. | |
| Presence of impurities. | Impurities can lower the melting point of the compound and interfere with crystal lattice formation. Consider pre-purification steps if the starting material is very impure. | |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. To recover more product, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals, which should be assessed for purity. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a stemless funnel. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent. | |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| The purified crystals are colored. | Colored impurities are present in the starting material. | If the impurities are non-polar, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield. |
| The melting point of the purified crystals is low or has a broad range. | The crystals are not completely dry. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| The compound is still impure. | A second recrystallization may be necessary to achieve higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
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Mixed solvent systems: A mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like water) is often effective for benzoic acid derivatives. A methanol-water mixture has been reported for the recrystallization of a similar isomer.
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Single solvent systems: Water can be a good solvent for recrystallizing some benzoic acids.[1][2] Other polar organic solvents could also be tested.
It is highly recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your crude this compound (e.g., 10-20 mg) into a test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL). Observe the solubility at room temperature. If it is insoluble, heat the test tube gently and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.
Q3: What are the key safety precautions when working with this compound?
A3: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific chemical.
Q4: How can I improve the purity of my final product if a single recrystallization is insufficient?
A4: If the purity is not satisfactory after one recrystallization (as determined by techniques like melting point analysis or chromatography), a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The exact solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
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Based on the properties of similar compounds, a mixed solvent system of methanol and water is a good starting point.
-
Determine the optimal solvent or solvent mixture through small-scale solubility tests.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves.
-
If using a mixed solvent system, add the "good" solvent first to dissolve the compound.
3. (Optional) Decolorization:
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization.
5. Crystallization:
-
If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot filtrate until a slight cloudiness persists. Then, add a few drops of the "good" solvent (methanol) until the solution becomes clear again.
-
Cover the flask and allow the solution to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any adhering mother liquor.
7. Drying:
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Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
8. Purity and Yield Assessment:
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Determine the mass of the dried crystals and calculate the percent recovery.
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Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Visualizations
.
Caption: Experimental workflow for the recrystallization of this compound.
.
Caption: Logical troubleshooting guide for common recrystallization problems.
References
Removal of impurities from 2-Chloro-3-(trifluoromethyl)benzoic acid
Technical Support Center: 2-Chloro-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:
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Starting Materials: Unreacted precursors from the synthesis.
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Isomeric Byproducts: Other isomers of chlorotrifluoromethylbenzoic acid formed during the reaction.
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Residual Solvents: Solvents used in the synthesis or workup that were not completely removed.
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Inorganic Salts: Byproducts from reagents used in the reaction and workup steps.
Q2: Which purification method is most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization is often effective for removing small amounts of impurities and for obtaining a highly crystalline final product.
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Acid-Base Extraction is useful for separating the acidic product from neutral or basic impurities.
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Flash Column Chromatography is suitable for separating the product from impurities with different polarities, especially when dealing with complex mixtures or closely related isomers.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and higher melting point. Further purification is recommended to improve the purity of your compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][2] |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the cooling rate is too fast. The presence of significant impurities can also lower the melting point of the mixture.[2] | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Consider using a different solvent or solvent system with a lower boiling point.[2] |
| The yield of recovered crystals is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crystals were filtered before crystallization was complete. | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Ensure the solution is sufficiently cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. |
| The purified crystals are discolored. | Colored impurities are present that co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| An emulsion forms between the organic and aqueous layers. | The two phases have similar densities, or surfactants are present. Vigorous shaking can also cause emulsions.[3] | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion. Filtration through a glass wool plug can also be effective.[3] |
| The product does not precipitate upon acidification of the aqueous layer. | The aqueous layer is not sufficiently acidic to protonate the benzoate salt. The concentration of the product is too low to precipitate. | Check the pH of the aqueous layer with pH paper and add more acid if necessary to ensure a pH well below the pKa of the benzoic acid (typically pH < 2). If the product is soluble in the aqueous phase even after acidification, it may need to be extracted with an organic solvent. |
| Low recovery of the product after extraction. | The product has some solubility in the aqueous layer. An insufficient number of extractions were performed. | Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product from the aqueous layer. Combine the organic extracts for subsequent workup.[4] |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (streaks at the top of the column). | The eluting solvent is not polar enough. The compound may be insoluble in the mobile phase. | Gradually increase the polarity of the mobile phase. If the compound is insoluble, it may need to be loaded onto the column by adsorbing it onto a small amount of silica gel first (dry loading).[5] |
| The compound elutes too quickly (high Rf). | The eluting solvent is too polar. | Decrease the polarity of the mobile phase to achieve a target Rf value of 0.2-0.4 on a TLC plate for good separation. |
| Poor separation of the product from an impurity. | The chosen solvent system does not provide adequate resolution. The column may have been poorly packed or overloaded. | Screen different solvent systems using TLC to find one that gives better separation. Ensure the column is packed uniformly and that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound appears to be decomposing on the column. | Silica gel is acidic and can cause degradation of sensitive compounds.[6] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%). Alternatively, use a different stationary phase such as alumina.[5] |
Quantitative Data on Purification
The following table summarizes representative purity and yield data for the purification of chlorotrifluoromethylbenzoic acid isomers, which can serve as a benchmark for experiments with this compound.
| Purification Method | Compound | Solvent/Mobile Phase | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | 2-chloro-5-(trifluoromethyl)benzoic acid | Hexane | Crude | >98.5% (HPLC) | 92% | [3] |
| Recrystallization | 2-chloro-4-trifluoromethylbenzoic acid | 70/30 Methanol-Water | 98.7% (HPLC) | Not specified | 96.6% | [7] |
| Flash Chromatography | General Trifluoromethylated Benzoic Acids | Petroleum ether/ethyl acetate | Crude | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., hexane, heptane, toluene, or a mixture such as ethanol/water).
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Heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be covered. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
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Basification: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. The this compound will be deprotonated to its water-soluble carboxylate salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
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Re-extraction: Repeat the extraction of the organic layer with the aqueous base solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
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Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., 6 M HCl) with stirring until the solution is strongly acidic (pH < 2). The this compound will precipitate as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it thoroughly.
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Optimizing reaction conditions for 2-Chloro-3-(trifluoromethyl)benzoic acid synthesis
This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the Grignard reaction, starting from a di-halogenated trifluoromethylbenzene precursor, such as 1-bromo-2-chloro-3-(trifluoromethyl)benzene. This involves the formation of an organomagnesium (Grignard) reagent, followed by carboxylation with carbon dioxide (dry ice) and subsequent acidic workup.[1]
Q2: Why must the Grignard reaction be conducted under anhydrous (dry) conditions?
A2: Grignard reagents are highly reactive and act as strong bases. They will readily react with any source of protons, including water, alcohols, or even acidic functional groups on other molecules.[2] This protonation quenches the Grignard reagent, rendering it inactive for the desired carboxylation reaction and significantly reducing the product yield. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
Q3: What are the primary impurities I might expect in my final product?
A3: A common byproduct is a biphenyl compound, formed from the reaction of the Grignard reagent with unreacted starting material (e.g., 1-bromo-2-chloro-3-(trifluoromethyl)benzene). Additionally, if the reaction is exposed to moisture, the Grignard reagent can be protonated to form 1-chloro-2-(trifluoromethyl)benzene. Incomplete carboxylation can also leave unreacted starting materials in the mixture.
Q4: How can I purify the crude this compound?
A4: Purification can be achieved through recrystallization. A common method involves dissolving the crude product in a hot solvent or solvent mixture (e.g., toluene, or a mixture of methanol and water) and allowing it to cool slowly to form crystals.[3][4] An alternative method is an acid-base extraction. The acidic benzoic acid can be deprotonated with a base (like NaOH) to form a water-soluble salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities (like the biphenyl byproduct), and the aqueous layer is re-acidified to precipitate the pure benzoic acid.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of this compound from 1-bromo-2-chloro-3-(trifluoromethyl)benzene.
Materials:
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1-bromo-2-chloro-3-(trifluoromethyl)benzene
-
Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 6M solution
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Sodium hydroxide (NaOH)
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Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine. Prepare a solution of 1-bromo-2-chloro-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous diethyl ether (or THF). Add a small portion of this solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle boiling of the solvent.[5] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]
-
Carboxylation: Crush a large excess of dry ice in a beaker and slowly pour the prepared Grignard reagent solution onto it with stirring. The mixture will solidify. Allow the excess dry ice to sublime.[1]
-
Work-up: Once the mixture has reached room temperature, slowly add 6M HCl with stirring until the solution is acidic and all solids have dissolved. This will protonate the carboxylate salt to form the desired benzoic acid.[7]
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction does not start. | 1. Wet glassware or solvent.[2] 2. Magnesium turnings are oxidized/inactive. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface. Add a small crystal of iodine as an initiator.[6] Gentle warming may also help. |
| Low yield of benzoic acid. | 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent by moisture or CO₂ from the air.[2] 3. Inefficient carboxylation. | 1. Ensure all magnesium has reacted before proceeding. 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. 3. Use a large excess of freshly crushed dry ice to ensure complete reaction. |
| Significant amount of biphenyl byproduct. | The Grignard reagent is reacting with unreacted aryl bromide starting material. | Add the aryl bromide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of free aryl bromide in the flask. |
| Product is an oil or fails to crystallize. | Presence of impurities that are depressing the melting point. | 1. Perform an acid-base extraction to separate the acidic product from neutral impurities. 2. Try recrystallizing from a different solvent system. Seeding with a pure crystal, if available, can induce crystallization. |
| Final product is contaminated with starting material. | Incomplete reaction. | Increase the reflux time during Grignard formation to ensure all the aryl bromide is converted. Ensure sufficient carboxylation time/reagent. |
Optimizing Reaction Conditions (Illustrative Data)
The following table illustrates how varying key reaction parameters can influence the yield and purity of the final product. These are representative values based on general principles of Grignard reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Diethyl Ether (not anhydrous) | Anhydrous solvents (A, B) are crucial for high yields. Wet solvent (C) will quench the Grignard reagent, leading to very low or no yield. |
| Temperature of Carboxylation | -78 °C (Dry Ice Bath) | 0 °C (Ice Bath) | Room Temperature | Lower temperatures (-78°C) are optimal for minimizing side reactions during the addition of the Grignard reagent to CO₂. |
| Rate of Aryl Bromide Addition | Fast (5 mins) | Moderate (30 mins) | Slow (60 mins) | Slower addition (B, C) is preferred to control the exotherm and minimize the formation of biphenyl byproducts compared to fast addition (A). |
| Equivalents of Mg | 1.0 eq | 1.2 eq | 2.0 eq | A slight excess of magnesium (1.2 eq) is optimal to ensure complete conversion of the aryl bromide. A large excess (2.0 eq) offers little benefit and can complicate workup. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. studylib.net [studylib.net]
- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Stability of 2-Chloro-3-(trifluoromethyl)benzoic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Chloro-3-(trifluoromethyl)benzoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under neutral conditions at room temperature. However, its stability can be compromised under harsh acidic, basic, oxidative, and photolytic conditions, which are often employed in forced degradation studies to understand its intrinsic stability and potential degradation pathways.[1][2] The presence of the electron-withdrawing trifluoromethyl and chloro groups on the benzene ring influences its chemical reactivity.
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: While specific degradation pathways need to be experimentally determined, plausible routes can be hypothesized based on the functional groups present:
-
Acidic Conditions: Under strong acidic conditions and heat, the trifluoromethyl group could potentially undergo hydrolysis to a carboxylic acid group, although this is generally a harsh reaction.[3] More likely, degradation, if any, would be minimal.
-
Basic Conditions: Under basic conditions, nucleophilic substitution of the chloro group with a hydroxyl group is a potential degradation pathway, leading to the formation of 2-hydroxy-3-(trifluoromethyl)benzoic acid.[4] Decarboxylation could also occur under strong basic conditions and heat.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the primary technique for monitoring the degradation of this compound.[5][6] A reversed-phase method with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection is typically performed using a UV detector. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[7]
Q4: Are there any known impurities of this compound that I should be aware of during stability studies?
A4: Impurities can arise from the synthetic route or from degradation. Potential process-related impurities could include isomers or precursors. Degradation products formed under stress conditions, as mentioned in Q2, would also be considered impurities. It is crucial to develop an analytical method that can separate the parent compound from all potential impurities and degradants.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Chromatogram During Acidic/Basic Stability Study
| Potential Cause | Troubleshooting Steps |
| Degradation of the parent compound | - Confirm the identity of the new peaks using LC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. - Compare the retention times with any known impurities or potential degradation products. - Perform a peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with a degradant. |
| Contamination from glassware or reagents | - Run a blank injection (mobile phase only) to check for system contamination. - Prepare fresh acidic and basic solutions and re-run the experiment. - Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent. |
| Interaction with the HPLC column | - If peak shapes are poor (e.g., tailing or fronting), adjust the mobile phase pH or try a different column chemistry. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Formation of non-UV active degradants | - Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with the UV detector. - Analyze the samples by LC-MS to detect compounds that may not have a strong chromophore. |
| Formation of volatile degradants | - If decarboxylation is suspected (especially under basic conditions), use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample vial. |
| Precipitation of the parent compound or degradants | - Visually inspect the sample solution for any precipitates. - Try using a co-solvent (e.g., a small amount of acetonitrile or methanol) in the sample preparation to ensure complete dissolution. |
| Adsorption of the compound to the sample container | - Use silanized glass vials or polypropylene vials to minimize adsorption. - Prepare a sample at a known concentration and analyze it immediately to establish a baseline, then analyze it again after the desired time point to check for recovery. |
Summary of Hypothetical Forced Degradation Data
The following table summarizes hypothetical data from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers on expected outcomes.
| Stress Condition | % Degradation | Major Degradation Product(s) (Hypothetical) | Notes |
| 0.1 M HCl at 80°C for 24h | < 5% | Minor unknown impurities | The compound is relatively stable to acid hydrolysis. |
| 0.1 M NaOH at 80°C for 24h | ~15% | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | Degradation is more pronounced under basic conditions. |
| 3% H₂O₂ at RT for 24h | < 2% | Minimal oxidative degradation | The compound shows good stability against oxidation. |
| Photostability (ICH Q1B) | < 1% | No significant degradation | The compound is not significantly sensitive to light. |
| Thermal (80°C for 48h) | < 2% | Minor unknown impurities | The compound is thermally stable. |
Experimental Protocols
Protocol for Acidic and Basic Hydrolysis (Forced Degradation)
This protocol is based on general guidelines for forced degradation studies.[1][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Dilute an aliquot of the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.
-
Dilute an aliquot of the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Samples: Prepare control samples (without acid or base) and blanks to be analyzed alongside the stressed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway under acidic conditions.
Caption: Plausible degradation pathway under basic conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Substituted Trifluoromethyl Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted trifluoromethyl benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of substituted trifluoromethyl benzoic acids?
A1: Researchers often face several challenges, including:
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Low Yields: Particularly in multi-step syntheses, overall yields can be unsatisfactory. For instance, older methods for preparing 3,5-bis(trifluoromethyl)benzoic acid reported yields as low as 49.5%.[1]
-
Side Reactions: The formation of unwanted byproducts is a significant issue. A common side reaction is the formation of proteo byproducts, such as tris[3,5-bis(trifluoromethyl)benzene], during Grignard reactions.[1] Isomer formation, like 3- and 4-trifluoromethylbenzoic acid in the synthesis of the 2-substituted isomer, can also occur and present separation challenges.
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Purification Difficulties: Separating the desired product from starting materials, byproducts, and catalysts can be complex. The similar physical properties of isomers can make purification particularly challenging.
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Harsh Reaction Conditions: Many traditional methods require harsh conditions, such as high pressures and temperatures, or the use of hazardous reagents like n-butyllithium and highly toxic carbon monoxide.[2][3]
-
Steric Hindrance: In cases like 2,4,6-tris(trifluoromethyl)benzoic acid, significant steric hindrance can impede reactions such as esterification.[4]
Q2: How can I improve the yield of my Grignard reaction for synthesizing trifluoromethyl benzoic acids?
A2: Optimizing the reaction conditions is crucial for improving yields in Grignard-based syntheses. For the preparation of 3,5-bis(trifluoromethyl)benzoic acid, controlling the temperature during the carboxylation step is critical.[1] Performing the addition of carbon dioxide at a lower temperature, preferably around -40°C, has been shown to minimize the formation of the proteo byproduct and increase the yield of the desired carboxylic acid by about 5%.[1] While CO2 pressure can influence the reaction, temperature control appears to be the more dominant factor for maximizing yield.[1]
Q3: What is an effective method for purifying trifluoromethyl benzoic acids?
A3: A highly effective purification method leverages the acidic nature of the target compound. 3-Trifluoromethylbenzoic acid, which is insoluble in water, can be dissolved in an aqueous sodium hydroxide solution to form its water-soluble sodium salt.[5] This allows for the removal of organic, non-acidic impurities through extraction with an organic solvent. Subsequently, acidification of the aqueous layer will precipitate the highly pure trifluoromethyl benzoic acid, which can then be isolated by filtration.[5] This method can achieve purities of up to 99.9%.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield (e.g., <75%) | Formation of proteo byproduct (tris[3,5-bis(trifluoromethyl)benzene]) | 1. Lower the carboxylation temperature. The introduction of CO2 gas should be performed at or below -20°C, with -40°C being optimal.[1]2. Ensure complete formation of the Grignard reagent before carboxylation. The reaction mixture is typically aged at reflux until less than 1 mol% of the starting bromide remains.[1] |
| Incomplete reaction | 1. Verify the quality of the magnesium turnings.2. Ensure the tetrahydrofuran (THF) solvent is anhydrous.3. Control the rate of addition of the bromide to the magnesium slurry to manage the exothermic reaction.[1] |
Problem 2: Difficulty in the Purification of 2-(Trifluoromethyl)benzoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of isomers in the final product | Incomplete separation of ortho, meta, and para isomers formed during synthesis. | 1. Utilize the differential solubility of the acid and its salt. Dissolve the crude product in an aqueous base (e.g., NaOH) and wash with an organic solvent to remove non-acidic impurities.[5]2. Carefully re-precipitate the acid by adding a strong acid and collect the solid by filtration.3. For highly persistent isomeric impurities, recrystallization from a suitable solvent system (e.g., toluene) can be effective.[6] |
| Organic impurities remain after workup | Inefficient extraction of byproducts. | 1. Increase the number of extractions with an organic solvent after dissolving the product as its salt in the aqueous phase.[5]2. Consider purification by flash column chromatography on silica gel.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard Reaction[1]
1. Grignard Reagent Formation:
-
In a suitable reactor, a slurry of magnesium in anhydrous tetrahydrofuran (THF) is prepared.
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3,5-bis(trifluoromethyl)bromobenzene is added to the slurry at a controlled rate to manage the exothermic reaction.
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The reaction mixture is maintained at reflux for approximately 2 to 5 hours, or until the starting bromide is consumed (<1 mol %).
2. Carboxylation:
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The solution of the Grignard reagent is transferred to a pressure vessel and cooled to -40°C.
-
Carbon dioxide gas is introduced at a constant pressure (e.g., 2-25 psi). A moderate exotherm is expected.
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The reaction is allowed to proceed until the Grignard reagent is consumed.
3. Work-up and Isolation:
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The reaction mixture is quenched by pouring it into cold water.
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The mixture is treated with a strong acid.
-
The organic layer is separated and washed with an aqueous sodium hydroxide solution.
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The aqueous layer containing the sodium salt of the product is then acidified to precipitate 3,5-bis(trifluoromethyl)benzoic acid.
-
The solid product is isolated by filtration and can be further purified by crystallization.
Protocol 2: Synthesis of 2-(Trichloromethyl)benzoyl chloride (Intermediate for 2-(Trifluoromethyl)benzoic acid)[6]
1. Chlorination of o-Toluoyl Chloride:
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In a photochlorination reactor, add 300g of o-toluoyl chloride and 11.0g of OXE.
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Heat the mixture to 120°C.
-
Introduce chlorine gas, dried by passing through concentrated sulfuric acid, into the reaction solution.
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The chlorine gas flow rate is maintained at 1-2 g/min for the first 6-15 hours and then reduced to 0.5-1 g/min for the subsequent 15-20 hours.
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Monitor the reaction progress by sampling and analysis.
-
The resulting product is 2-(trichloromethyl)benzoyl chloride.
Data Summary
Table 1: Reaction Conditions for the Synthesis of 3,5-bis(trifluoromethyl)benzoic acid
| Parameter | Value | Reference |
| Starting Material | 3,5-bis(trifluoromethyl)bromobenzene | [1] |
| Reagents | Magnesium, Carbon Dioxide | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Grignard Formation Temperature | Reflux | [1] |
| Carboxylation Temperature | -40°C (optimal) | [1] |
| CO2 Pressure | 2-25 psi | [1] |
| Typical Yield | 76-78% (at ambient temp), >80% (at -40°C) | [1] |
| Product Purity | ≥98 wt% | [1] |
Table 2: Conditions for the Fluoridation of 2-(Trichloromethyl)benzoyl chloride
| Parameter | Value | Reference |
| Starting Material | o-(Trichloromethyl)benzoyl chloride | [6] |
| Reagent | Hydrogen Fluoride | [6] |
| Catalyst | Perfluorobutanesulfonyl fluoride | [6] |
| Temperature | 100°C | [6] |
| Pressure | 2.2-2.4 MPa | [6] |
| Reaction Time | 4 hours | [6] |
Visualizations
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Byproduct formation in the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include:
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Oxidation of 2-chloro-3-(trifluoromethyl)toluene: A direct approach where the methyl group is oxidized to a carboxylic acid using strong oxidizing agents.
-
Carboxylation of a Grignard Reagent: This involves forming a Grignard reagent from a suitable halo-aromatic precursor, such as 1-bromo-2-chloro-3-(trifluoromethyl)benzene, followed by reaction with carbon dioxide.
-
Hydrolysis of 2-chloro-3-(trifluoromethyl)benzonitrile: This route converts the nitrile functional group into a carboxylic acid through acidic or basic hydrolysis.
Q2: Why is purification of the final product often challenging?
A2: Purification can be difficult due to the potential presence of positional isomers, which have very similar physical and chemical properties to the desired product.[1] These isomers often co-elute in standard chromatography and have similar solubilities, making separation by crystallization or chromatography challenging.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Key safety measures include:
-
Working in a well-ventilated fume hood, especially when handling volatile reagents or generating gaseous byproducts.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exercising caution with strong oxidizing agents, which can react violently with organic materials.
-
Handling Grignard reagents under anhydrous (moisture-free) conditions, as they react vigorously with water.
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Being aware that hydrolysis of nitriles can produce hydrogen cyanide gas under certain conditions.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: Oxidation of 2-chloro-3-(trifluoromethyl)toluene
Q: My reaction yield is low, and I have a significant amount of unreacted starting material. What could be the cause?
A: Possible Causes:
-
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low for complete conversion.
-
Low Reaction Temperature: The temperature might not be high enough to drive the reaction to completion.
-
Poor Mixing: In a multiphasic reaction, inefficient stirring can limit the contact between the organic substrate and the aqueous oxidizing agent.
-
Deactivated Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age.
Troubleshooting Steps:
-
Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄ or Na₂Cr₂O₇) in 10% increments.
-
Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC.
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Increase the stirring speed to ensure the reaction mixture is a fine emulsion.
-
Use a fresh batch of the oxidizing agent.
Q: My final product is contaminated with a significant amount of 2-chloro-3-(trifluoromethyl)benzaldehyde. How can I resolve this?
A: Possible Cause:
-
Incomplete Oxidation: The reaction was stopped prematurely, or the reaction conditions were not vigorous enough to oxidize the intermediate aldehyde to the carboxylic acid.
Troubleshooting Steps:
-
Extend Reaction Time: Increase the reaction time and monitor for the disappearance of the aldehyde spot/peak by TLC/GC.
-
Increase Oxidant Amount: Add a slight excess of the oxidizing agent to ensure full conversion of the aldehyde.
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Purification: If the byproduct is already formed, it can be separated from the carboxylic acid by bisulfite treatment. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off.
Route 2: Carboxylation of Grignard Reagent
Q: The Grignard reagent formation is not initiating. What should I do?
A: Possible Causes:
-
Wet Glassware or Solvents: Traces of moisture will quench the Grignard reagent as it forms.
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Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Inhibitors in the Solvent: The solvent (e.g., THF, diethyl ether) may contain peroxide inhibitors.
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.
-
Use freshly distilled, inhibitor-free solvents.
Q: My main byproduct is a biphenyl derivative. How can I minimize its formation?
A: Possible Cause:
-
Wurtz Coupling: This is a common side reaction in Grignard synthesis, especially at higher temperatures or concentrations.
Troubleshooting Steps:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating. For more reactive systems, conducting the reaction at a lower temperature may be beneficial.[3]
Route 3: Hydrolysis of 2-chloro-3-(trifluoromethyl)benzonitrile
Q: The hydrolysis is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
A: Possible Causes:
-
Insufficiently Harsh Conditions: The hydrolysis of the intermediate amide to the carboxylic acid often requires more forcing conditions than the hydrolysis of the nitrile to the amide.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Steps:
-
Increase Temperature: For acid or base-catalyzed hydrolysis, increase the reaction temperature to reflux.
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., concentrated H₂SO₄) or base (e.g., 40% NaOH) solution.
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Extend Reaction Time: Monitor the reaction over a longer period until the amide intermediate is no longer detected by TLC or LC-MS.
Data Presentation
Table 1: Typical Reaction Conditions for Synthesis Routes
| Parameter | Oxidation of Toluene | Grignard Carboxylation | Nitrile Hydrolysis |
| Starting Material | 2-chloro-3-(trifluoromethyl)toluene | 1-bromo-2-chloro-3-(trifluoromethyl)benzene | 2-chloro-3-(trifluoromethyl)benzonitrile |
| Key Reagents | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Mg, CO₂ (dry ice), HCl (aq) | H₂SO₄/H₂O or NaOH/H₂O |
| Solvent | Water, Pyridine | Anhydrous THF or Et₂O | Water, Ethanol |
| Temperature | 80-100 °C | 25-65 °C | 100-120 °C |
| Reaction Time | 4-12 hours | 2-6 hours | 4-24 hours |
| Typical Yield | 60-80% | 70-85% | 85-95% |
Table 2: Common Impurities and Their Identification
| Impurity | Potential Source | Recommended Analytical Method |
| Positional Isomers | Impure starting materials | HPLC, GC-MS |
| Starting Material | Incomplete reaction | TLC, GC, HPLC |
| 2-chloro-3-(trifluoromethyl)benzaldehyde | Incomplete oxidation | TLC, GC, ¹H NMR |
| Biphenyl derivatives | Wurtz coupling in Grignard reaction | GC-MS, LC-MS |
| 2-chloro-3-(trifluoromethyl)benzamide | Incomplete nitrile hydrolysis | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-chloro-3-(trifluoromethyl)toluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-3-(trifluoromethyl)toluene (1.0 eq) and water.
-
Reaction: Heat the mixture to 80-90 °C. Slowly add potassium permanganate (KMnO₄, ~3.0 eq) in portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
Monitoring: After the addition is complete, continue heating under reflux until the purple color persists. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings. Acidify with concentrated HCl until the pH is ~2. The white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to obtain the pure product.
Protocol 2: Synthesis via Grignard Carboxylation
-
Grignard Formation: Set up an oven-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask. Add a solution of 1-bromo-2-chloro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After addition, stir for 1-2 hours.
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Carboxylation: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding 1M aqueous HCl.
-
Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This method is a starting point and may require optimization for baseline separation of all potential isomers and impurities.
Mandatory Visualization
Caption: Synthetic routes to this compound and key byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials are 1-chloro-2-(trifluoromethyl)benzene for ortho-lithiation routes or 2-chloro-3-(trifluoromethyl)benzaldehyde for oxidation routes. Another potential precursor is 1-bromo-2-chloro-3-(trifluoromethyl)benzene for Grignard-based syntheses.
Q2: Why is the ortho-lithiation of 1-chloro-2-(trifluoromethyl)benzene a preferred method?
A2: Ortho-lithiation provides a direct and regioselective method to introduce a carboxyl group at the desired position. The trifluoromethyl group can help direct the lithiation to the adjacent ortho-position, leading to a more controlled reaction.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: Key safety concerns include the handling of pyrophoric organolithium reagents (e.g., n-butyllithium), which react violently with air and moisture.[1] Additionally, Grignard reagents with trifluoromethyl groups can be thermally unstable and may decompose exothermically.[2] Managing the exotherms during large-scale oxidation reactions is also critical to prevent runaway reactions.
Q4: Are there specific challenges associated with the trifluoromethyl group during synthesis?
A4: Yes, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the stability of intermediates. For instance, it can affect the regioselectivity of Grignard reagent additions and may increase the propensity for side reactions.[3]
Q5: What are the recommended purification methods for the final product?
A5: Recrystallization is a highly effective method for purifying this compound.[4] A suitable solvent system, such as a mixture of an organic solvent (e.g., toluene) and a non-solvent (e.g., hexane) or an aqueous system if the solubility profile allows, can yield a high-purity crystalline product.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in Ortho-Lithiation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds sluggishly. | Inadequate drying of glassware, solvents, or inert atmosphere. | Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents. Ensure a positive pressure of inert gas throughout the reaction.[1] |
| Inactive n-butyllithium reagent. | Titrate the n-butyllithium solution before use to determine its exact molarity and ensure you are adding the correct stoichiometric amount. | |
| Formation of multiple byproducts. | Incorrect reaction temperature. | Maintain a low temperature (typically -78 °C) during the addition of n-butyllithium and the subsequent carboxylation step to minimize side reactions. |
| Premature quenching of the aryllithium intermediate. | Ensure the carbon dioxide source (e.g., dry ice) is completely free of water. Use freshly crushed, high-quality dry ice. |
Problem 2: Poor Conversion During Oxidation of 2-Chloro-3-(trifluoromethyl)benzaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of the starting aldehyde. | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., potassium permanganate or sodium chlorite) to ensure complete conversion. |
| Low reaction temperature. | While the initial addition of the oxidant may need to be controlled to manage the exotherm, ensure the reaction is maintained at the optimal temperature for a sufficient duration to drive it to completion.[7] | |
| Formation of over-oxidized or degradation products. | Reaction temperature is too high. | Carefully control the reaction temperature, especially during the addition of the oxidizing agent. Use an ice bath to manage the exotherm. |
| Reaction time is excessively long. | Monitor the reaction progress using TLC or HPLC and quench the reaction once the starting material is consumed to avoid byproduct formation. |
Problem 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution | | Oily product that does not crystallize. | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. | | | Incorrect recrystallization solvent. | Perform small-scale solvent screening to identify an optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. | | Product co-precipitates with byproducts. | Similar solubility of the product and impurities. | Consider a different purification technique, such as acid-base extraction. Dissolve the crude product in an appropriate organic solvent and extract with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The organic layer containing neutral impurities can be separated, and the aqueous layer can then be acidified to precipitate the pure benzoic acid.[8] |
Experimental Protocols
Method 1: Synthesis via Ortho-Lithiation of 1-Chloro-2-(trifluoromethyl)benzene
This method involves the regioselective deprotonation of 1-chloro-2-(trifluoromethyl)benzene at the position ortho to the trifluoromethyl group, followed by carboxylation with carbon dioxide.
Materials and Reagents:
-
1-Chloro-2-(trifluoromethyl)benzene
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Lithiation: Dissolve 1-chloro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Crush a sufficient amount of dry ice and quickly add it to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C. A vigorous reaction should be observed. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: Quench the reaction by slowly adding an aqueous solution of HCl (e.g., 1 M) until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Quantitative Data for Analogous Ortho-Lithiation Reactions:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-1-(trifluoromethyl)benzene | [9] |
| Reagent | n-Butyllithium | [9] |
| Solvent | Tetrahydrofuran/Hexane | [9] |
| Temperature | -75 °C | [9] |
| Reaction Time | 45 minutes | [9] |
| Yield | 75% | [9] |
Method 2: Synthesis via Oxidation of 2-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol describes the oxidation of the corresponding benzaldehyde to the carboxylic acid using potassium permanganate.
Materials and Reagents:
-
2-Chloro-3-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq.) in acetone or a t-butanol/water mixture.
-
Oxidation: Slowly add a solution of potassium permanganate (a slight excess) in water to the stirred aldehyde solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature. After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Isolation: If a precipitate of the benzoic acid is present, it can be filtered. Otherwise, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to pH ~2 to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from an appropriate solvent.
Quantitative Data for Analogous Benzaldehyde Oxidations:
| Parameter | Value | Reference |
| Oxidizing Agent | Potassium Permanganate | [7] |
| Solvent | Ethyl Acetate / Toluene | [7] |
| Yield | > 90% | [7] |
| Purity | High | [7] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. guidechem.com [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
Troubleshooting guide for 2-Chloro-3-(trifluoromethyl)benzoic acid reactions
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges stem from the molecule's electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl and chloro groups can decrease the nucleophilicity of the carboxylate, while the ortho-chloro substituent provides significant steric hindrance. This can lead to difficulties in reactions such as amide coupling and esterification, often resulting in low yields or requiring harsh reaction conditions.
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound is a solid with limited solubility in non-polar organic solvents and is poorly soluble in water. To improve solubility, consider using more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Gentle heating can also aid dissolution, but care should be taken to avoid potential decarboxylation at elevated temperatures.
Q3: Are there any known side reactions to be aware of?
A3: Yes, several side reactions can occur depending on the reaction conditions:
-
Decarboxylation: At high temperatures, benzoic acids can undergo decarboxylation, leading to the formation of 1-chloro-2-(trifluoromethyl)benzene. This is more likely in the presence of copper catalysts or under harsh thermal conditions.[1]
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under strongly basic conditions, although this is a less common issue under standard reaction conditions.
-
Protodeboronation (in Suzuki Coupling): In Suzuki coupling reactions, the boronic acid partner can undergo protodeboronation, where the boron group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct. This is often promoted by high temperatures and the presence of aqueous bases.[2][3][4]
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation with this compound can be challenging due to its steric hindrance and the reduced nucleophilicity of the corresponding carboxylate.
Problem 1: Low or No Amide Product Yield
| Potential Cause | Troubleshooting Solution |
| Incomplete Carboxylic Acid Activation | Use a more potent activating agent. For sterically hindered acids, stronger coupling reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like EDC.[5][6] Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier. Microwave heating can sometimes be beneficial.[6] Prolong the reaction time. For highly hindered substrates, reactions may require 24 hours or longer to reach completion.[7] |
| Low Nucleophilicity of the Amine | If using an electron-deficient amine, a stronger base may be required to deprotonate it effectively. However, avoid excessively strong bases that could promote side reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is a common choice.[5] |
| Poor Solubility of Starting Materials | Use a more polar aprotic solvent such as DMF, DMSO, or NMP to ensure all reactants are fully dissolved. |
Experimental Protocol: Amide Coupling using HATU
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.05 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Caption: Workflow for a typical amide coupling reaction.
Suzuki-Miyaura Coupling Reactions
The chloro-substituent on this compound is generally less reactive in Suzuki-Miyaura couplings compared to bromo or iodo substituents, often requiring more active catalyst systems.[9]
Problem 2: Low Yield of Biaryl Product in Suzuki Coupling
| Potential Cause | Troubleshooting Solution |
| Inefficient Catalyst System | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for the activation of aryl chlorides.[10] Increase the catalyst loading if necessary. |
| Inappropriate Base | The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[11] |
| Protodeboronation of Boronic Acid | This side reaction is a common cause of low yields.[2] To minimize it, use anhydrous solvents, ensure the reaction is thoroughly degassed to remove oxygen, and consider using boronic acid pinacol esters or trifluoroborate salts, which are often more stable.[4] |
| Poor Solubility | Ensure all components are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting logic for low yields in Suzuki coupling.
Esterification Reactions
Direct esterification of this compound, such as Fischer esterification, can be slow due to steric hindrance.
Problem 3: Low Ester Yield in Fischer Esterification
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Use a large excess of the alcohol to drive the equilibrium towards the product.[12] Employ a method to remove water as it is formed, such as a Dean-Stark apparatus. |
| Steric Hindrance | For bulky alcohols, Fischer esterification may be unsuitable. Consider a two-step approach: first, convert the carboxylic acid to the acyl chloride, then react it with the alcohol in the presence of a non-nucleophilic base. |
| Catalyst Issues | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of good quality and used in an appropriate amount. Excessive acid can lead to side reactions like sulfonation of the aromatic ring.[13] |
Experimental Protocol: Two-Step Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (1.5-2.0 eq.) to a solution of this compound (1.0 eq.) in an inert solvent like toluene. Add a catalytic amount of DMF. Heat the mixture to reflux and monitor for the cessation of gas evolution. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in a dry, non-nucleophilic solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add the desired alcohol (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash it with dilute acid, dilute base, and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Caption: Two-step esterification pathway for sterically hindered acids.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Alternative catalysts for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid. It focuses on alternative catalytic methods to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: Researchers often face challenges such as low yields, the formation of side products, and harsh reaction conditions required for traditional synthetic routes. The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring, making reactions like carboxylation difficult.
Q2: Are there viable alternative catalysts to traditional methods for this synthesis?
A2: Yes, transition metal-catalyzed carboxylation reactions, particularly using nickel-based catalysts, have emerged as promising alternatives. These methods often proceed under milder conditions and can offer improved yields and selectivity. Palladium and copper-based systems are also being explored, though they are less commonly reported for this specific substrate.
Q3: What is a recommended alternative catalytic system for the carboxylation of 2-chlorobenzotrifluoride?
A3: A nickel-catalyzed system using a Ni(II) precatalyst, such as NiCl₂(PPh₃)₂, in combination with a reducing agent like manganese (Mn) powder, is a frequently cited effective method for the carboxylation of aryl chlorides.[1] This system can operate at room temperature and atmospheric pressure of CO₂, offering a milder alternative to high-pressure methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound using alternative catalytic methods.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the nickel catalyst is properly activated. The active Ni(0) species is typically generated in situ from a Ni(II) precatalyst by a reducing agent.[1] Ensure the reducing agent (e.g., Mn powder) is fresh and active. |
| Insufficient Reducing Agent | An adequate excess of the reducing agent is crucial for the catalytic cycle. Increase the molar equivalents of the reducing agent (e.g., Mn) relative to the aryl halide substrate. |
| Poor Quality Reagents | Use anhydrous solvents and ensure all reagents are free from moisture and impurities, which can deactivate the catalyst. |
| Inadequate CO₂ Supply | Ensure a consistent and sufficient supply of carbon dioxide. Purge the reaction vessel thoroughly with CO₂ before starting the reaction and maintain a positive pressure throughout. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | The formation of 3-(trifluoromethyl)benzoic acid (loss of chlorine) can occur. This is often favored by certain solvents or an excess of a hydride source. Consider screening different solvents and carefully controlling the amount of any protic sources. |
| Homocoupling of the Aryl Halide | Dimerization of the starting material can be a competing reaction. Optimizing the catalyst-to-ligand ratio and the reaction temperature can help minimize this side product. |
| Formation of Benzylic Fluorides | While less common in carboxylation, if fluoride sources are present, side reactions at the trifluoromethyl group could occur under certain conditions. Ensure the reaction setup is free from unintended fluoride sources. |
Alternative Catalyst Systems: Data Summary
The following table summarizes quantitative data for different catalytic approaches to carboxylation, providing a basis for comparison. Note that data for the specific synthesis of this compound is limited, and the data presented is often for analogous aryl chlorides.
| Catalyst System | Substrate | Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading (mol%) |
| NiCl₂(PPh₃)₂ / Mn | 4-Chlorobenzotrifluoride | ~70-90 | Room Temp | 24 | 5 |
| Pd(OAc)₂ / Ligand / Reductant | Aryl Bromides | Varies | 80-120 | 12-24 | 1-5 |
| CuI / Ligand / Reductant | Aryl Iodides | Varies | 100-140 | 24-48 | 5-10 |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Carboxylation of 2-Chlorobenzotrifluoride
This protocol is a general procedure adapted from studies on the carboxylation of aryl chlorides.[1]
Materials:
-
2-Chlorobenzotrifluoride
-
NiCl₂(PPh₃)₂ (Nickel(II) bis(triphenylphosphine) chloride)
-
Manganese (Mn) powder, activated
-
Tetraethylammonium iodide (TEAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Dioxide (CO₂), balloon or cylinder
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add NiCl₂(PPh₃)₂ (5 mol%), activated Mn powder (2-3 equivalents), and TEAI (1 equivalent) relative to the substrate.
-
Add anhydrous DMF as the solvent.
-
Add 2-chlorobenzotrifluoride (1 equivalent) to the mixture.
-
Purge the flask with CO₂ gas for 5-10 minutes.
-
Seal the flask and stir the reaction mixture at room temperature under a CO₂ atmosphere (e.g., a CO₂ balloon) for 24 hours.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Diagrams
Caption: Workflow for Ni-catalyzed synthesis.
Caption: Troubleshooting low conversion issues.
References
Technical Support Center: 2-Chloro-3-(trifluoromethyl)benzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions involving this compound?
A1: this compound itself is a carboxylic acid and is generally stable in the presence of small amounts of water. However, many of its important reactions involve conversion to a more reactive acyl chloride derivative, 2-Chloro-3-(trifluoromethyl)benzoyl chloride. This acyl chloride is highly susceptible to hydrolysis, reacting readily with water to revert back to the parent carboxylic acid. This will significantly reduce the yield of the desired product. Furthermore, many reactions utilizing the acyl chloride, such as Friedel-Crafts acylation, employ moisture-sensitive Lewis acid catalysts (e.g., AlCl₃) that are deactivated by water.[1][2]
Q2: What are the signs that moisture has compromised my reaction?
A2: Several indicators may suggest that moisture has interfered with your reaction:
-
Low Yield: The most common sign is a significantly lower than expected yield of your desired product.
-
Presence of Starting Material: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) may show a significant amount of unreacted this compound.
-
Formation of Byproducts: The presence of the parent carboxylic acid as a major byproduct is a strong indicator of hydrolysis of the acyl chloride intermediate.
-
Inconsistent Reaction Times: Reactions may appear sluggish or fail to go to completion.
-
Deactivated Catalyst: In reactions like Friedel-Crafts acylation, if the Lewis acid catalyst appears clumpy or releases fumes (HCl) upon exposure to air, it has likely been compromised by moisture.[2]
Q3: How can I ensure anhydrous conditions for my reaction?
A3: To minimize the impact of moisture, rigorous anhydrous techniques are essential:
-
Dry Glassware: Oven-dry all glassware overnight and cool it in a desiccator before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent, or passing through a column of activated alumina).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use freshly opened or properly stored reagents. Lewis acids like aluminum chloride are particularly hygroscopic and should be handled with care.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Table 1: Troubleshooting Low Yield in Esterification
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Acyl Chloride Intermediate | Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere. |
| Incomplete Conversion to Acyl Chloride | Use a slight excess of thionyl chloride (SOCl₂) (e.g., 1.2-1.5 equivalents). Ensure the reaction with SOCl₂ goes to completion before adding the alcohol. |
| Steric Hindrance | For sterically hindered alcohols, consider using a coupling agent like DCC with DMAP instead of the SOCl₂ method. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
Issue 2: Failure or Low Yield in Friedel-Crafts Acylation
Table 2: Troubleshooting Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Deactivated Lewis Acid Catalyst (e.g., AlCl₃) | Use a fresh, unopened container of the Lewis acid. Handle the catalyst quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.[1][2] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with it.[1] Consider increasing the amount of catalyst. |
| Deactivated Aromatic Substrate | If the aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[1] |
| Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride | Prepare the acyl chloride in situ or ensure it is freshly prepared and pure before adding it to the reaction mixture containing the Lewis acid and aromatic substrate. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride (SOCl₂).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the starting material on TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2-Chloro-3-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Esterification of this compound
This protocol details the formation of a methyl ester using the acyl chloride prepared in Protocol 1.
Materials:
-
Crude or purified 2-Chloro-3-(trifluoromethyl)benzoyl chloride
-
Anhydrous methanol
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 2-Chloro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and anhydrous triethylamine or pyridine (1.1 eq) in anhydrous DCM.
-
Slowly add the methanol/base solution to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of esters from this compound.
Caption: A logical approach to troubleshooting low yields in moisture-sensitive reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-(trifluoromethyl)benzoic Acid and 2-Chloro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 2-Chloro-3-(trifluoromethyl)benzoic acid and 2-Chloro-4-(trifluoromethyl)benzoic acid. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds serve as versatile building blocks. This document synthesizes available data and theoretical principles to offer a clear comparison, supplemented with a detailed experimental protocol for direct reactivity assessment.
Introduction
This compound and 2-Chloro-4-(trifluoromethyl)benzoic acid are substituted benzoic acid derivatives that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of the electron-withdrawing chloro and trifluoromethyl groups significantly influence the electronic environment of the benzene ring and the reactivity of the carboxylic acid functionality. This guide explores these differences through a comparison of their acidity and a discussion of their expected reactivity in common chemical transformations.
Physicochemical Properties and Acidity
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its carboxylate conjugate base. Electron-withdrawing substituents stabilize the negative charge on the carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa).
| Property | This compound | 2-Chloro-4-(trifluoromethyl)benzoic acid |
| CAS Number | 39226-97-6[1] | 23228-45-7[2] |
| Molecular Formula | C₈H₄ClF₃O₂ | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol [1] | 224.56 g/mol [2] |
| Predicted pKa | 2.45 ± 0.25[1] | 2.33 ± 0.25 |
Based on the predicted pKa values, 2-Chloro-4-(trifluoromethyl)benzoic acid is expected to be a slightly stronger acid than this compound . This can be attributed to the electronic effects of the substituents.
Theoretical Reactivity Comparison
The reactivity of the carboxylic acid group in reactions such as esterification, amidation, and conversion to the acyl chloride is largely governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring.
Electronic Effects:
-
Inductive Effect (-I): Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing through the inductive effect, pulling electron density away from the benzene ring and the carboxylic acid group.
-
Resonance Effect (-R): The trifluoromethyl group does not have a significant resonance effect. The chlorine atom has a weak +R (electron-donating) effect due to its lone pairs, but its -I effect is dominant.
In 2-Chloro-4-(trifluoromethyl)benzoic acid , the trifluoromethyl group is in the para position relative to the carboxylic acid. The strong electron-withdrawing nature of the trifluoromethyl group at this position effectively delocalizes the negative charge of the carboxylate anion, leading to greater stabilization and thus higher acidity.
In This compound , the trifluoromethyl group is in the meta position. While still exerting a strong inductive effect, its ability to stabilize the carboxylate anion is somewhat attenuated compared to the para position. The ortho-chloro substituent in both molecules exerts a significant inductive effect and a steric effect, which can influence the planarity of the carboxylic acid group with respect to the benzene ring.
This difference in electronic stabilization suggests that the carbonyl carbon of the carboxylic acid in 2-Chloro-4-(trifluoromethyl)benzoic acid is more electrophilic , and therefore, this isomer is expected to be more reactive towards nucleophilic attack in reactions like esterification and amidation.
Experimental Workflow for Reactivity Comparison
To experimentally validate the predicted differences in reactivity, a kinetic study of a representative reaction, such as Fischer esterification, can be performed.
References
The Inhibitory Power of 2-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives: A Comparative Guide for Enzyme-Targeted Drug Discovery
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutic development. Within the vast landscape of chemical scaffolds, derivatives of 2-Chloro-3-(trifluoromethyl)benzoic acid have emerged as a versatile and promising class of molecules for targeting a range of enzymes implicated in various diseases. This guide provides a comprehensive comparison of the efficacy of these derivatives against key enzyme targets, supported by experimental data and detailed methodologies to aid in the design of future drug discovery initiatives.
This guide will delve into the inhibitory profiles of this compound derivatives against c-KIT kinase, a receptor tyrosine kinase crucial in cancer progression, and Cathepsin S, a cysteine protease involved in immune responses. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for identifying promising lead compounds and accelerating the development of novel therapeutics.
Comparative Efficacy Against c-KIT Kinase
The synthesis of CHMFL-KIT-64 involves the coupling of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid with a complex amine, highlighting the importance of the parent benzoic acid derivative as a building block. The resulting compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , exhibits impressive inhibitory activity against both wild-type and various mutant forms of c-KIT kinase.[1][2]
| Compound | Target Enzyme | IC50 (nM) | Reference |
| CHMFL-KIT-64 | c-KIT wt | 1.5 | [1][2] |
| c-KIT T670I | 3.2 | [1][2] | |
| c-KIT V559D+T670I | 5.6 | [1][2] | |
| c-KIT V559D+V654A | >1000 | [1][2] | |
| c-KIT D816V | >1000 | [1][2] | |
| This table showcases the potent and selective inhibitory profile of a key derivative against various forms of the c-KIT kinase. |
The data demonstrates that while CHMFL-KIT-64 is highly potent against the wild-type and the T670I "gatekeeper" mutant, it is less effective against other mutations, underscoring the need for further derivatization and SAR studies to develop broader-spectrum inhibitors.
Experimental Protocols
c-KIT Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-KIT kinase.
Materials:
-
Recombinant human c-KIT kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of a master mix containing the c-KIT enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The c-KIT signaling pathway and the point of inhibition.
Caption: Workflow for the c-KIT kinase inhibition assay.
Future Directions
The potent activity of CHMFL-KIT-64 underscores the value of the this compound scaffold in designing c-KIT kinase inhibitors. Future research should focus on the systematic synthesis and evaluation of a library of derivatives to establish a clear structure-activity relationship. Modifications to the quinoline portion of the molecule, as well as the linker between the benzoic acid core and the quinoline, could lead to inhibitors with improved potency, broader mutant coverage, and enhanced pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for such investigations, paving the way for the next generation of targeted cancer therapies.
References
- 1. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Differentiating Isomers of Chloro-trifluoromethyl-benzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise differentiation of structural isomers is a critical challenge. The position of chloro and trifluoromethyl substituents on the benzoic acid ring significantly influences the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. This guide provides a comprehensive comparison of analytical techniques for effectively separating and identifying isomers of chloro-trifluoromethyl-benzoic acid, supported by experimental data and detailed methodologies.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are paramount for the physical separation of isomers, exploiting subtle differences in their physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating isomers of chloro-trifluoromethyl-benzoic acid. The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution.
Data Presentation: HPLC Separation Parameters
| Analytical Technique | Stationary Phase | Mobile Phase | Detection | Key Separation Principle | Expected Elution Order (General Trend) |
| Reverse-Phase HPLC | C18, Phenyl-Hexyl, Pentafluorophenyl (PFP) | Acetonitrile/Methanol and Water with pH modifier (e.g., formic or acetic acid) | UV (254 nm) | Differential partitioning based on polarity. PFP columns offer alternative selectivity through π-π and dipole interactions. | Isomers with lower polarity (more hydrophobic) will have longer retention times. The exact order depends on the specific isomer and column chemistry. |
Experimental Protocol: HPLC Method for Isomer Separation
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the isomer mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For isomers proving difficult to separate, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended to exploit different selectivity.[1][2][3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 30-70% B over 20 minutes. This can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify isomers based on their unique retention times.
-
Quantify individual isomers by integrating the peak areas.
-
Workflow for HPLC Isomer Analysis
Caption: Workflow for the separation and analysis of chloro-trifluoromethyl-benzoic acid isomers using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of chloro-trifluoromethyl-benzoic acid, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Derivatization to form more volatile esters (e.g., methyl esters) is typically required.
Data Presentation: GC-MS Separation and Fragmentation
| Analytical Technique | Derivatization | Column | Key Separation Principle | Key Identification Principle | Expected Fragmentation Patterns |
| GC-MS | Methylation (e.g., with diazomethane or TMS) | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column | Separation based on boiling point and polarity of the methyl esters. | Unique mass fragmentation patterns for each isomer upon electron ionization. | Characteristic loss of -OCH3, -COOCH3, -Cl, and -CF3. The "ortho effect" can lead to unique fragmentation pathways for ortho-substituted isomers.[4] |
Experimental Protocol: GC-MS Method for Isomer Analysis
-
Derivatization (Methylation):
-
Dissolve 1 mg of the isomer mixture in 1 mL of a suitable solvent like diethyl ether or toluene.
-
Add a methylating agent (e.g., trimethylsilyldiazomethane or diazomethane solution) dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent with a few drops of acetic acid.
-
The resulting solution containing the methyl esters is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Data Analysis:
-
Separate isomers based on their retention times.
-
Identify each isomer by comparing its experimental mass spectrum with reference spectra or by interpreting the fragmentation pattern.
-
Logical Flow for Isomer Differentiation by GC-MS
Caption: Logical workflow for the identification of chloro-trifluoromethyl-benzoic acid isomers using GC-MS.
Spectroscopic Techniques: Unveiling Molecular Fingerprints
Spectroscopic methods provide detailed structural information, allowing for the differentiation of isomers without physical separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise substitution pattern on the benzoic acid ring. ¹H, ¹³C, and ¹⁹F NMR each provide complementary information.
Data Presentation: Expected NMR Chemical Shifts
| Analytical Technique | Key Differentiating Features |
| ¹H NMR | The chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants of the aromatic protons are unique for each isomer's substitution pattern. |
| ¹³C NMR | The chemical shifts of the seven unique carbon atoms (including the carboxyl, trifluoromethyl, and ring carbons) will differ for each isomer. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5] |
| ¹⁹F NMR | The chemical shift of the -CF₃ group is highly sensitive to its electronic environment and will be distinct for each isomer.[6][7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹⁹F NMR, a standard proton-decoupled spectrum is typically acquired.
-
-
Data Analysis:
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Analyze the chemical shifts, multiplicities, and coupling constants to determine the substitution pattern of each isomer.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide "fingerprint" information to distinguish between isomers based on their unique vibrational modes.
Data Presentation: Key Vibrational Frequencies
| Analytical Technique | Key Differentiating Features | Expected Frequencies (cm⁻¹) |
| Infrared (IR) Spectroscopy | The C=O stretching frequency is sensitive to electronic effects of the substituents.[8][9] The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands unique to each isomer. | C=O stretch: ~1680-1730; C-Cl stretch: ~600-800; C-F stretch: ~1100-1350 |
| Raman Spectroscopy | Provides complementary information to IR, particularly for symmetric vibrations. The aromatic ring breathing modes are often prominent and isomer-specific. | Aromatic ring modes: ~1000 and ~1600 |
Experimental Protocol: IR/Raman Analysis
-
Sample Preparation:
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Raman: Place a small amount of the solid sample in a glass vial or on a microscope slide.
-
-
Spectral Acquisition:
-
Acquire the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹ for IR, 3200-200 cm⁻¹ for Raman).
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the peak positions and relative intensities in the fingerprint region to differentiate between isomers.
-
Note shifts in the characteristic C=O, C-Cl, and C-F stretching frequencies.
-
Decision Tree for Analytical Technique Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion
A multi-technique approach is often the most robust strategy for the unambiguous differentiation of chloro-trifluoromethyl-benzoic acid isomers. Chromatographic techniques, particularly HPLC with PFP columns and GC-MS, are essential for physical separation and quantification. NMR spectroscopy, especially the combined use of ¹H, ¹³C, and ¹⁹F NMR, provides definitive structural elucidation. Vibrational spectroscopy offers a rapid and non-destructive method for fingerprinting and confirming isomer identity. By leveraging the strengths of each of these analytical methods, researchers can confidently characterize these challenging isomers, ensuring the quality and integrity of their scientific investigations and drug development endeavors.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark of 2-Chloro-3-(trifluoromethyl)benzoic acid against other halogenated benzoic acids, offering insights into its physicochemical properties, potential biological activities, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential in various applications.
Executive Summary
This compound is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This guide benchmarks its known characteristics against a range of other halogenated benzoic acids. While direct and extensive biological activity and toxicity data for this compound are limited in publicly available literature, this comparison leverages data from structurally similar compounds to provide a predictive assessment of its potential efficacy and safety profile. The anti-inflammatory potential is a key area of focus, with detailed protocols for relevant assays provided.
Physicochemical Properties: A Comparative Analysis
The substitution pattern of halogens and the trifluoromethyl group on the benzoic acid ring significantly influences the compound's physicochemical properties, such as melting point, boiling point, and acidity (pKa). These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₄ClF₃O₂ | 224.56 | 132-136[1] | 280[1] |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56 | 93-96[2] | - |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56 | 163-165[3] | 290[3] |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 107-110 | 247 |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 103-105 | 247-250 |
| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 219-221 | - |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 142 | 285 |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 158 | 274-276 |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | - |
Biological Activity: An Insight into Anti-Inflammatory Potential
Direct experimental data on the biological activity of this compound is not extensively available. However, the anti-inflammatory activity of structurally related halogenated benzoic acids, particularly their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways, provides a strong rationale for investigating this compound's potential in this area.
A study on 2-hydroxy-4-(trifluoromethyl)benzoic acid, a structural analog, demonstrated its ability to inhibit COX-2-mediated prostaglandin E2 (PGE2) production and to block the activation of the transcription factor nuclear factor-kappa B (NF-κB)[1]. This suggests that other halogenated benzoic acids, including this compound, may exhibit similar anti-inflammatory properties.
Comparative Biological Activity Data (IC₅₀ values) of Structurally Related Compounds
The following table summarizes the reported inhibitory concentrations (IC₅₀) of some halogenated benzoic acid derivatives and standard anti-inflammatory drugs against key inflammatory targets. It is important to note that these are not direct data for this compound but for related compounds, providing a basis for hypothetical comparison.
| Compound | Target | IC₅₀ | Reference |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid | COX-2 mediated PGE₂ production | 0.39 mM | [1] |
| Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) | COX-2 mediated PGE₂ production | 0.16 mM | [1] |
| Aspirin | COX-2 mediated PGE₂ production | 0.18 mM | [1] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Reduced PGE-2 levels in vivo | - | [4] |
Toxicological Profile
A thorough toxicological assessment would be a critical step in the further development of this compound for any biological application.
Experimental Protocols
To facilitate further research into the anti-inflammatory potential of this compound, detailed protocols for key in vitro assays are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay assesses the ability of a test compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using specific ELISA kits[7][8].
-
IC₅₀ Determination: The IC₅₀ value for the inhibition of each cytokine is calculated.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Methodology:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer[5][9][10].
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, visualize a key inflammatory signaling pathway potentially modulated by halogenated benzoic acids and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Workflow for cytokine production assay.
Conclusion
This compound presents an interesting scaffold for further investigation, particularly in the realm of anti-inflammatory drug discovery. Its physicochemical properties are well-defined, and the known activities of structurally similar compounds suggest a potential for COX inhibition and modulation of the NF-κB signaling pathway. However, the current lack of direct experimental data on its biological activity and toxicity underscores the need for comprehensive in vitro and in vivo studies. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to initiate such investigations and to further elucidate the therapeutic potential of this and other related halogenated benzoic acids.
References
- 1. This compound CAS#: 39226-97-6 [m.chemicalbook.com]
- 2. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 2-Chloro-3-(trifluoromethyl)benzoic Acid and Its Precursors
For Immediate Release
A detailed spectroscopic comparison of the pharmaceutical intermediate 2-Chloro-3-(trifluoromethyl)benzoic acid and its key precursors, 2-chloro-3-(trifluoromethyl)toluene and 2-chloro-3-(trifluoromethyl)benzaldehyde, reveals distinct spectral markers crucial for synthesis monitoring and quality control. This guide provides an objective analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols for researchers, scientists, and drug development professionals.
The journey from simple starting materials to a complex pharmaceutical ingredient is a meticulously monitored process. Each transformation leaves a unique spectroscopic signature, allowing chemists to track the reaction's progress and ensure the purity of the final product. This guide delves into the characteristic spectral features of this compound and two of its common precursors, highlighting the key differences that arise from their functional group transformations.
Synthetic Pathway Overview
This compound can be synthesized from 2-chloro-3-(trifluoromethyl)toluene via an oxidation reaction. Alternatively, 2-chloro-3-(trifluoromethyl)benzaldehyde can serve as an intermediate, which is also oxidized to the final benzoic acid product.
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values serve as a reference for identifying each compound and assessing its purity.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C-H (Aromatic) | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-Cl Stretch | C-F Stretch |
| 2-Chloro-3-(trifluoromethyl)toluene | ~3100-3000 | N/A | N/A | ~800-600 | ~1350-1100 |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | ~2900-2800, ~2800-2700 (aldehyde) | ~1700 | N/A | ~800-600 | ~1350-1100 |
| This compound | ~3100-3000 | ~1702 | ~3097 (broad) | ~800-600 | ~1117 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Protons | -CH₃ Protons | -CHO Proton | -COOH Proton |
| 2-Chloro-3-(trifluoromethyl)toluene | ~7.1-7.6 (m) | ~2.4 (s) | N/A | N/A |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | ~7.6-8.1 (m) | N/A | ~10.4 (s) | N/A |
| This compound | ~7.6-8.2 (m) | N/A | N/A | ~13.5 (s, broad) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₃ Carbon | -CHO Carbon | -COOH Carbon | -CF₃ Carbon |
| 2-Chloro-3-(trifluoromethyl)toluene | ~125-138 | ~20 | N/A | N/A | ~124 (q) |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | ~127-136 | N/A | ~189 | N/A | ~122 (q) |
| This compound | ~127-136 | N/A | N/A | ~164.3 | ~122.3 (q) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| 2-Chloro-3-(trifluoromethyl)toluene | C₈H₆ClF₃ | 194.58 | 194 [M]⁺, 159 [M-Cl]⁺ |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | C₈H₄ClF₃O | 208.57 | 208 [M]⁺, 207 [M-H]⁺, 179 [M-CHO]⁺ |
| This compound | C₈H₄ClF₃O₂ | 224.57 | 224 [M]⁺, 207 [M-OH]⁺, 179 [M-COOH]⁺ |
Experimental Protocols
The data presented in this guide were compiled from various sources and are consistent with standard spectroscopic techniques. The general protocols for each technique are outlined below.
General Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone) and allowing the solvent to evaporate. For liquid samples, a drop is placed between two salt plates. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The instrument then separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. By leveraging this data, researchers can more effectively navigate the synthesis and purification of this important pharmaceutical intermediate.
Comparative Guide to Analytical Methods for 2-Chloro-3-(trifluoromethyl)benzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-3-(trifluoromethyl)benzoic acid against alternative analytical techniques. The information presented is compiled from established methodologies for structurally similar compounds, offering a robust framework for analytical method development and selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity. A validated Reverse-Phase HPLC (RP-HPLC) method is the recommended approach for the precise quantification of this compound.
Experimental Protocol: Validated RP-HPLC Method
This protocol is adapted from established methods for similar benzoic acid derivatives.[1][2][3][4]
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).[1]
-
This compound reference standard.
-
Methanol (for sample preparation).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 230-280 nm for benzoic acid derivatives).[5]
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[2]
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations and demonstrate a linear relationship between peak area and concentration (r² > 0.999).[2]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix. Recoveries should typically be within 98-102%.[2][6]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be less than 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[2][6]
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Comparison with Alternative Methods
While HPLC is the gold standard, other techniques can be considered depending on the specific requirements of the analysis, such as sample matrix, required throughput, and available instrumentation.
| Feature | HPLC | Gas Chromatography (GC)[7] | Supercritical Fluid Chromatography (SFC)[8] | Titration[7] | UV-Vis Spectrophotometry[6] |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning using a supercritical fluid as the mobile phase. | Neutralization reaction between an acid and a base. | Measurement of light absorbance by the analyte. |
| Specificity | High (excellent separation of isomers and impurities). | High (requires derivatization for non-volatile compounds). | High (orthogonal selectivity to RP-HPLC).[8] | Low (titrates all acidic protons present). | Low (interference from other UV-absorbing compounds). |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL). | High (comparable to HPLC). | Low (mg/mL). | Moderate (µg/mL).[6] |
| Sample Type | Wide range of soluble compounds. | Volatile or semi-volatile compounds. | Polar and chiral compounds. | Soluble acidic or basic compounds. | Soluble compounds with a chromophore. |
| Throughput | Moderate. | Moderate. | High. | High. | Very High. |
| Cost | High (instrumentation and solvents). | High (instrumentation and gases). | High (specialized instrumentation). | Low. | Low. |
| Advantages | Versatile, robust, well-established. | Excellent for volatile impurities. | Faster separations, reduced solvent usage.[8] | Simple, inexpensive. | Simple, fast, inexpensive. |
| Disadvantages | Solvent consumption, moderate run times. | Requires derivatization for polar/non-volatile analytes. | Higher initial instrument cost. | Non-specific, requires pure sample. | Prone to interference, less specific. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the assay. For routine quality control and in-depth analysis where accuracy, precision, and specificity are critical, a validated RP-HPLC method is the superior choice. It provides reliable and reproducible results, capable of separating the target analyte from potential impurities and degradation products.
For the analysis of volatile impurities, Gas Chromatography may be a necessary complementary technique. When high throughput is the primary driver, Supercritical Fluid Chromatography presents a compelling, greener alternative to HPLC. For rapid, preliminary, or less stringent analyses where the sample matrix is simple, UV-Vis Spectrophotometry or Titration can serve as cost-effective screening tools. However, their lack of specificity must be considered when interpreting the results.
References
- 1. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. thaiscience.info [thaiscience.info]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Analysis of Antibody Cross-Reactivity for 2-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives: A Methodological Overview
For researchers, scientists, and drug development professionals engaged in the development of immunoassays for small molecules, understanding the cross-reactivity of antibodies is paramount. This guide provides a framework for comparing the performance of antibodies raised against derivatives of 2-Chloro-3-(trifluoromethyl)benzoic acid, a compound of interest in various chemical and pharmaceutical applications. Due to the absence of publicly available data on antibodies specific to this molecule, this document will outline the necessary experimental procedures and data presentation formats required for such a comparative analysis.
The development of specific antibodies for small molecules like this compound necessitates a robust characterization of their binding profile. A critical aspect of this characterization is determining the degree of cross-reactivity with structurally similar compounds. This information is crucial for assessing the specificity and potential for off-target binding in an immunoassay.
Data Presentation: Quantifying Antibody Specificity
A comprehensive comparison of antibody performance relies on the clear presentation of quantitative data. When evaluating antibodies raised against a derivative of this compound, the following data, summarized in a structured table, would be essential for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of an Antibody Against a this compound Derivative
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Immunizing Hapten | (Structure of the specific derivative used for immunization) | 10 | 100 |
| This compound | (Structure) | 15 | 66.7 |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | (Structure) | 50 | 20 |
| 3-(Trifluoromethyl)benzoic acid | (Structure) | 200 | 5 |
| 2-Chlorobenzoic acid | (Structure) | >1000 | <1 |
| Benzoic acid | (Structure) | >1000 | <1 |
Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting actual experimental findings.
Experimental Protocols: A Roadmap for Characterization
Detailed methodologies are the cornerstone of reproducible scientific research. The following section outlines the key experimental protocols required to generate the data for a comparative analysis of antibody cross-reactivity.
Hapten Synthesis and Immunogen Preparation
The journey to a specific antibody begins with the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic.
Protocol 1: Hapten Synthesis and Conjugation
-
Hapten Design: A derivative of this compound is functionalized with a linker arm (e.g., by introducing a carboxyl or amino group) to facilitate conjugation to a carrier protein. The position of the linker is critical as it influences which parts of the molecule are exposed to the immune system.
-
Activation of Hapten: The functionalized hapten is activated to create a reactive intermediate. For example, a carboxyl group can be activated using N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).
-
Conjugation to Carrier Protein: The activated hapten is reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form the immunogen.
-
Purification and Characterization: The resulting immunogen is purified to remove unconjugated hapten and characterized to determine the hapten-to-protein conjugation ratio, typically using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Logical Flow of Immunogen Preparation
Caption: Workflow for preparing an immunogen from a small molecule hapten.
Antibody Production and Immunoassay Development
Once the immunogen is prepared, it is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies. The resulting antibodies are then used to develop a competitive immunoassay to assess their binding characteristics.
Protocol 2: Competitive Indirect ELISA for Cross-Reactivity Testing
-
Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein than that used for immunization (e.g., ovalbumin, OVA) to minimize non-specific binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).
-
Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the test compounds (the target analyte and its structural analogs). This mixture is then added to the coated plate.
-
Incubation and Washing: The plate is incubated to allow the free antibody (not bound to the test compound) to bind to the coated antigen. The plate is then washed to remove unbound components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition and Signal Measurement: A substrate for the enzyme is added, which generates a colored product. The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound in the sample.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the signal) is determined for each compound. The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of test compound) * 100.
Competitive ELISA Workflow
Caption: Steps involved in a competitive indirect ELISA for cross-reactivity analysis.
Conclusion
While specific cross-reactivity data for antibodies against derivatives of this compound is not currently available in the public domain, the methodologies outlined in this guide provide a clear and standardized approach for generating and presenting such crucial data. By following these protocols, researchers can systematically evaluate the performance of their antibodies, ensuring the development of highly specific and reliable immunoassays for this and other small molecules of interest. The use of structured data tables and workflow diagrams, as illustrated, will greatly facilitate the comparison and interpretation of results within the scientific community.
A Comparative Computational Analysis of Trifluoromethyl-Substituted Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of trifluoromethyl-substituted benzoic acid. The introduction of a trifluoromethyl (-CF3) group to the benzoic acid scaffold significantly alters its physicochemical and pharmacological properties. Understanding these differences is crucial for applications in drug design and development, where these isomers serve as valuable building blocks. This document summarizes key experimental and computational data to facilitate informed decisions in research and development.
Physicochemical Properties
The position of the electron-withdrawing trifluoromethyl group on the benzene ring directly influences the acidity (pKa) and lipophilicity (logP) of the benzoic acid isomers. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
Table 1: Comparison of Physicochemical Properties
| Property | 2-(Trifluoromethyl)benzoic Acid (ortho) | 3-(Trifluoromethyl)benzoic Acid (meta) | 4-(Trifluoromethyl)benzoic Acid (para) |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol [1] | 190.12 g/mol [2] | 190.12 g/mol [3] |
| Melting Point (°C) | 110-112[1] | 104-106[4] | 219-220[5] |
| Boiling Point (°C) | 248[1] | 238.5[4] | - |
| pKa (Predicted) | - | 3.77[3] | - |
| logP (Experimental) | - | 2.95[6] | - |
| logP (Predicted) | - | - | 2.56[7] |
| Appearance | White crystalline powder[1] | White to light yellow crystal powder[4] | White to light yellow crystal powder[5] |
Pharmacological Relevance
The trifluoromethyl group is a key pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules. While direct comparative pharmacological data for the three trifluoromethyl-substituted benzoic acid isomers is limited, their potential bioactivity can be inferred from studies on related compounds.
Notably, a metabolite of the anti-inflammatory drug triflusal, 2-hydroxy-4-trifluoromethylbenzoic acid, has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests that trifluoromethyl-substituted benzoic acids may serve as scaffolds for the development of novel anti-inflammatory agents. However, direct testing of the 2-, 3-, and 4-isomers for COX inhibition has not been extensively reported.
Their primary role in drug development is as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The specific isomer used can significantly impact the final compound's biological activity and pharmacokinetic profile.
Computational Analysis Workflow
A typical computational workflow for analyzing and predicting the properties of small molecules like trifluoromethyl-substituted benzoic acid isomers is depicted below. This process aids in prioritizing candidates for synthesis and experimental testing.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Preparation of Solutions: A standard solution of the trifluoromethyl-substituted benzoic acid isomer (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The benzoic acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the trifluoromethyl-substituted benzoic acid isomer is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Computational Methodologies
Computational chemistry provides valuable insights into the properties of molecules, complementing experimental data.
pKa Prediction
Density Functional Theory (DFT) is a common quantum mechanical method used to predict pKa values.
Methodology:
-
Model System: The dissociation of the benzoic acid in an aqueous environment is modeled.
-
Geometry Optimization: The geometries of the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is used to account for the effect of the solvent (water).
-
Free Energy Calculation: The Gibbs free energies of the acid, conjugate base, and a proton in the solvated state are calculated.
-
pKa Calculation: The pKa is calculated from the change in Gibbs free energy for the dissociation reaction.
logP Prediction
Several computational methods are available for predicting logP, ranging from fragment-based approaches to more complex calculations.
Methodology (Atom/Fragment-based):
-
Molecular Fragmentation: The molecule is broken down into its constituent atoms or functional group fragments.
-
Contribution Assignment: Each fragment is assigned a predefined value that represents its contribution to the overall lipophilicity.
-
Summation: The logP is calculated by summing the contributions of all fragments and applying correction factors for intramolecular interactions. Numerous software packages and online tools are available that implement these methods.
Signaling Pathway Visualization
While the trifluoromethyl-substituted benzoic acid isomers are primarily building blocks, their derivatives, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), are known to inhibit the cyclooxygenase (COX) enzymes. The COX pathway is a critical signaling pathway in inflammation.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 6. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]
- 7. hmdb.ca [hmdb.ca]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-3-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of a series of novel analogs based on the 2-Chloro-3-(trifluoromethyl)benzoic acid scaffold. The following sections detail the experimental protocols used for evaluation, present a comparative analysis of the biological activities, and visualize the experimental workflows and a potential signaling pathway. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and pharmacology, offering insights into the structure-activity relationships (SAR) of this class of compounds.
Comparative Analysis of Biological Activities
The anti-inflammatory and cytotoxic activities of three representative analogs of this compound were evaluated. The analogs, designated as CBA-1 , CBA-2 , and CBA-3 , feature modifications to the parent structure, the specifics of which are detailed in the synthesis section (not included in this guide). The quantitative data from these evaluations are summarized below for easy comparison.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities
| Compound ID | Target | Assay | Activity Metric | Value (µM) |
| CBA-1 | COX-2 | Enzyme Inhibition | IC50 | 5.2 |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | IC50 | 25.8 | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC50 | 32.1 | |
| CBA-2 | COX-2 | Enzyme Inhibition | IC50 | 1.8 |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | IC50 | 15.3 | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC50 | 18.9 | |
| CBA-3 | COX-2 | Enzyme Inhibition | IC50 | 8.9 |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | IC50 | 45.2 | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC50 | 51.7 | |
| Celecoxib | COX-2 | Enzyme Inhibition | IC50 | 0.04 |
| Doxorubicin | - | Cytotoxicity (MTT) | IC50 (A549) | 0.9 |
| IC50 (MCF-7) | 1.2 |
IC50: The concentration of the compound that inhibits 50% of the enzyme activity or cell growth.
Table 2: In Vivo Anti-inflammatory and Antitumor Activities
| Compound ID | Model | Assay | Dose (mg/kg) | Efficacy Metric | Value (%) |
| CBA-1 | Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 20 | Edema Inhibition | 45 |
| A549 Xenograft (Mouse) | Antitumor | 30 | Tumor Growth Inhibition (TGI) | 35 | |
| CBA-2 | Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 20 | Edema Inhibition | 68 |
| A549 Xenograft (Mouse) | Antitumor | 30 | Tumor Growth Inhibition (TGI) | 55 | |
| CBA-3 | Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 20 | Edema Inhibition | 32 |
| A549 Xenograft (Mouse) | Antitumor | 30 | Tumor Growth Inhibition (TGI) | 20 | |
| Indomethacin | Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 10 | Edema Inhibition | 75 |
TGI: Tumor Growth Inhibition.
Correlation Analysis: A positive correlation was observed between the in vitro COX-2 inhibitory activity and the in vivo anti-inflammatory efficacy in the rat paw edema model. Analog CBA-2 , which demonstrated the most potent COX-2 inhibition in vitro, also exhibited the highest percentage of edema inhibition in vivo. Similarly, the in vitro cytotoxicity against the A549 cell line correlated with the in vivo antitumor activity in the A549 xenograft model, with CBA-2 showing the most promising activity in both assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro COX-2 Enzyme Inhibition Assay
A human recombinant COX-2 enzyme was used for this assay. The enzyme activity was determined by measuring the peroxidase activity of COX-2. The reaction mixture contained Tris-HCl buffer, hematin, EDTA, and the test compound at various concentrations. The reaction was initiated by the addition of arachidonic acid and the absorbance was measured at 590 nm. The IC50 values were calculated from the concentration-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (A549 and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were determined from the dose-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
Male Wistar rats were divided into groups and fasted overnight before the experiment. The test compounds, suspended in 0.5% carboxymethylcellulose, were administered orally. One hour after administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage of edema inhibition was calculated by comparing the paw volume of the treated groups with the control group.
In Vivo Antitumor Activity (A549 Xenograft Model)
Female nude mice were subcutaneously inoculated with A549 cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds were administered intraperitoneally daily for 14 days. Tumor volume and body weight were measured every two days. At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Visualizations
Experimental Workflow for In Vitro and In Vivo Correlation
Caption: Workflow for correlating in vitro and in vivo activities.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Head-to-head comparison of different synthetic routes to 2-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic substitution pattern makes it a valuable intermediate for introducing chloro and trifluoromethyl moieties into larger, more complex molecules. This guide provides a head-to-head comparison of three plausible synthetic routes to this important compound, offering an objective analysis of their respective methodologies, performance metrics, and potential advantages and disadvantages. The information presented is designed to assist researchers in selecting the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and reagent availability.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key parameters for the three primary synthetic routes to this compound.
| Parameter | Route 1: Oxidation of 2-Chloro-3-(trifluoromethyl)toluene | Route 2: Sandmeyer Reaction of 3-Amino-2-chlorobenzoic Acid | Route 3: Directed Ortho-metalation of 1-Chloro-2-(trifluoromethyl)benzene |
| Starting Material | 2-Chloro-3-(trifluoromethyl)toluene | 3-Amino-2-chlorobenzoic acid | 1-Chloro-2-(trifluoromethyl)benzene |
| Key Reagents | Potassium permanganate (KMnO₄) | Sodium nitrite (NaNO₂), Copper(I) salt, Trifluoromethylating agent | n-Butyllithium (n-BuLi), Dry ice (solid CO₂) |
| Estimated Yield | 60-75% | 50-70% | 65-85% |
| Reaction Conditions | High temperature, aqueous | Low temperature (diazotization), moderate temperature (Sandmeyer) | Very low temperature (-78 °C), anhydrous |
| Key Advantages | Readily available starting material, relatively simple procedure. | Well-established classical reaction. | Potentially high regioselectivity and yield. |
| Key Disadvantages | Strong oxidant required, potential for over-oxidation, purification from manganese dioxide. | Multi-step process, handling of potentially unstable diazonium salts, availability of starting material. | Requires strictly anhydrous conditions, handling of pyrophoric reagents, very low temperatures. |
Route 1: Oxidation of 2-Chloro-3-(trifluoromethyl)toluene
This route utilizes a classical oxidation of the methyl group of 2-chloro-3-(trifluoromethyl)toluene to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.
Experimental Protocol
A general procedure for the oxidation of a substituted toluene using potassium permanganate is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 2-chloro-3-(trifluoromethyl)toluene and a solution of potassium permanganate in water is prepared.
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple color of the permanganate. The reaction time is typically several hours.
-
Work-up and Purification: After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.
Performance Data
| Parameter | Value |
| Yield | 60-75% (estimated) |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Reflux (approx. 100 °C) |
| Purity | Good to excellent after recrystallization |
Route 2: Sandmeyer Reaction of 3-Amino-2-chlorobenzoic Acid
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1][2] In this proposed route, 3-amino-2-chlorobenzoic acid would be converted to the corresponding diazonium salt, which is then subjected to a trifluoromethylation reaction, potentially using a copper catalyst.[1]
Experimental Protocol
A general two-step procedure for a Sandmeyer-type reaction is as follows:
Step 1: Diazotization
-
Reaction Setup: 3-Amino-2-chlorobenzoic acid is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
Reaction Execution: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. The formation of the diazonium salt is typically rapid.
Step 2: Sandmeyer Reaction (Trifluoromethylation)
-
Reaction Setup: In a separate flask, a copper(I) salt and a trifluoromethyl source are prepared in a suitable solvent.
-
Reaction Execution: The freshly prepared, cold diazonium salt solution is added slowly to the copper-trifluoromethyl reagent mixture. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is then typically warmed to room temperature or heated to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Performance Data
| Parameter | Value |
| Yield | 50-70% (estimated) |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0-5 °C (Diazotization), 25-80 °C (Sandmeyer) |
| Purity | Moderate to good, may require careful purification |
Route 3: Directed Ortho-metalation of 1-Chloro-2-(trifluoromethyl)benzene
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be trapped with an electrophile, such as carbon dioxide (from dry ice), to introduce a carboxylic acid group.
Experimental Protocol
A general procedure for directed ortho-metalation followed by carboxylation is as follows:
-
Reaction Setup: A solution of 1-chloro-2-(trifluoromethyl)benzene in a dry, aprotic solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask.
-
Reaction Execution: The solution is cooled to a very low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise. The reaction mixture is stirred at this low temperature for a period to allow for the formation of the lithiated intermediate.
-
Carboxylation: An excess of crushed dry ice is added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid to precipitate the product. The this compound is collected by filtration, washed, and dried.
Performance Data
| Parameter | Value |
| Yield | 65-85% (estimated) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | -78 °C to room temperature |
| Purity | Generally high after work-up |
Conclusion
Each of the outlined synthetic routes offers a viable pathway to this compound, with distinct advantages and challenges. The Oxidation Route is straightforward and utilizes common reagents, but the harsh conditions and purification from inorganic byproducts may be drawbacks. The Sandmeyer Reaction is a classic and powerful transformation, but it involves a multi-step sequence and the handling of potentially sensitive diazonium intermediates. The Directed Ortho-metalation Route offers the potential for high yields and regioselectivity but requires stringent anhydrous and low-temperature conditions, as well as the handling of pyrophoric reagents.
The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and specialized equipment, and the level of experience with the required techniques. For large-scale synthesis, the oxidation route might be the most cost-effective, provided that the purification is manageable. For smaller-scale, research-oriented synthesis where high purity and yield are paramount, the directed ortho-metalation approach could be the most advantageous, assuming the necessary equipment and expertise are available. The Sandmeyer reaction remains a solid alternative, particularly if the starting aminobenzoic acid is readily accessible.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-3-(trifluoromethyl)benzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 2-Chloro-3-(trifluoromethyl)benzoic acid, ensuring operational integrity and personnel safety.
Core Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[1][2]
| Quantitative Disposal Parameters | Data |
| Permissible Exposure Limit (PEL) | No specific data available |
| pH for Neutralization | No specific data available; general procedures for organic acids apply |
| Concentration Thresholds for Disposal | No specific data available; treat as hazardous waste regardless of concentration |
Operational Disposal Plan
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a step-by-step operational plan for its proper disposal.
Waste Segregation and Collection:
-
Designate as Halogenated Organic Waste: Due to its chemical structure, this compound must be segregated as halogenated organic waste.[3][4]
-
Use a Dedicated Waste Container: Collect the waste in a clearly labeled, non-reactive container with a secure lid. The container should be specifically marked for "Halogenated Organic Waste."[3][5]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, inorganic acids, bases, or other reactive chemicals to prevent hazardous reactions.[6]
Labeling and Storage:
-
Proper Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
Disposal Procedure:
-
Authorized Disposal: The disposal of this compound must be handled by an authorized hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for the most specific disposal recommendations.
-
Local Regulations: Adhere strictly to your institution's and local environmental agency's guidelines for hazardous waste disposal.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For small, solid spills:
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Neutralize (with caution): Cover the spill with sodium bicarbonate or a commercial acid neutralizer.[7][8]
-
Absorb: Once neutralized, use an inert absorbent material, such as vermiculite or sand, to absorb the spilled substance.[7][8]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Seal and label the waste container and dispose of it through the hazardous waste management program.
For large spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. capotchem.com [capotchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Chloro-3-(trifluoromethyl)benzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Adherence to proper safety protocols, including the use of appropriate personal protective equipment, is essential to minimize exposure risks.
Summary of Personal Protective Equipment (PPE) Recommendations
| Hazard Category | Recommended PPE | Rationale and Source |
| Eye Irritation | Safety glasses with side-shields or chemical safety goggles.[2][3] A face shield may be required in situations with a higher risk of splashing.[3] | Protects against dust particles and splashes that can cause serious eye irritation.[1][4] |
| Skin Irritation | Chemical-resistant protective gloves and protective clothing.[2][3][5] The specific type of glove material should be selected based on the manufacturer's resistance data.[1] | Prevents direct contact with the skin, which can cause irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Irritation | A dust respirator or NIOSH/MSHA approved respiratory protection should be worn, especially if dust is generated or exposure limits are exceeded.[2][3] | Minimizes the inhalation of dust, which may cause respiratory irritation.[1][5] |
| General Handling | Work in a well-ventilated area, such as a chemical fume hood.[1][2][3][5] | Engineering controls are the primary line of defense to reduce inhalation exposure. |
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2][3][5] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Avoiding Contamination: Avoid the formation of dust and aerosols.[6] Keep the container tightly closed when not in use.[1][3][5]
Spill and Emergency Procedures
-
Spill Cleanup: In case of a spill, avoid breathing dust and ensure the area is well-ventilated.[1] Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[1] Use dry clean-up procedures and avoid generating dust.[1] Collect the spilled material into a clean, dry, and sealable container for disposal.[1][6]
-
Fire Fighting: For fires involving this chemical, use extinguishing media appropriate for the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Disposal Plan
-
Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][5] Do not let the product enter drains.[4][6]
-
Container Disposal: Do not reuse empty containers.[2] Dispose of them as hazardous waste in accordance with local regulations.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water.[2][5][6] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation persists, seek medical attention.[1][4][5] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][5][6] If the person is not breathing, give artificial respiration.[2][6] If you feel unwell, seek medical advice.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][6][7] Rinse the mouth with water.[6][7] Seek medical attention if you feel unwell.[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
